1-Methyl-1H-indazole-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylindazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXKWSDDUMHXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441987 | |
| Record name | 1-Methyl-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189107-45-7 | |
| Record name | 1-Methyl-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-Methyl-1H-indazole-5-carbonitrile from 1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1H-indazole-5-carbonitrile from its precursor, 1H-indazole-5-carbonitrile. The document outlines a detailed experimental protocol, summarizes key quantitative data, and presents visual diagrams of the reaction workflow and mechanism to facilitate understanding and replication in a laboratory setting.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely employed in medicinal chemistry due to their diverse pharmacological activities. The N-methylation of indazoles is a crucial synthetic step in the development of many pharmaceutical agents, as the position of the methyl group on the indazole ring can significantly influence the molecule's biological properties. The synthesis of this compound is a key process for accessing a range of specialized compounds for drug discovery and development.
This guide focuses on a common and effective method for the N-methylation of 1H-indazole-5-carbonitrile, utilizing a strong base such as sodium hydride in an aprotic polar solvent. This approach generally favors the formation of the thermodynamically more stable N-1 methylated regioisomer.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism, which is outlined in the diagram below.
Caption: Proposed mechanism for the N-methylation of 1H-indazole-5-carbonitrile.
1-Methyl-1H-indazole-5-carbonitrile chemical properties and structure
An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound featuring an indazole core, which is a bicyclic system composed of a fused benzene and pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1][2] This prominence is due to its ability to participate in various non-covalent interactions with biological targets. Consequently, derivatives of 1H-indazole are extensively studied for a wide range of therapeutic applications, including the development of anti-cancer agents, anti-inflammatory drugs, and antimicrobials.[1][2][3][4]
This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of this compound, serving as a key resource for professionals in drug discovery and chemical research.
Chemical Properties and Structure
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 189107-45-7 | [5][6][7][8] |
| Molecular Formula | C₉H₇N₃ | [5][6][8] |
| Molecular Weight | 157.17 g/mol | [8] |
| Appearance | White powder | [7] |
| Purity | ≥98% (typical) | [5][7] |
Structural Identifiers
-
IUPAC Name: this compound[5]
-
Canonical SMILES: CN1N=CC2=CC(C#N)=CC=C21[5]
-
InChI: InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3[5]
-
InChI Key: QAXKWSDDUMHXFE-UHFFFAOYSA-N[5]
Chemical Structure Visualization
The 2D chemical structure of this compound is depicted below. The diagram illustrates the fusion of the benzene and pyrazole rings, the methyl group substitution at the N1 position of the pyrazole ring, and the nitrile group at the C5 position of the benzene ring.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not available in the provided search results, a general and plausible synthetic approach can be outlined based on established methods for creating substituted indazoles.
Representative Synthesis Protocol
A common strategy for synthesizing N-alkylated indazoles involves the alkylation of a pre-formed indazole ring. The synthesis of this compound could therefore proceed via the N-methylation of 1H-indazole-5-carbonitrile.
Step 1: Synthesis of 1H-Indazole-5-carbonitrile This intermediate can be prepared from appropriate precursors, such as through the diazotization of 2-amino-4-cyanotoluene followed by reductive cyclization, a common method for forming the indazole ring system.[9]
Step 2: N-Methylation of 1H-Indazole-5-carbonitrile
-
Reaction Setup: To a solution of 1H-indazole-5-carbonitrile (1 equivalent) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, a base is added. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used bases for this deprotonation step. The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: A methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equivalents), is added dropwise to the reaction mixture.
-
Reaction and Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to ensure completion. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[10] The ¹H NMR spectrum would show a characteristic singlet for the methyl group protons and distinct aromatic proton signals corresponding to the substituted indazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final compound.[7]
Role in Drug Development and Medicinal Chemistry
The indazole nucleus is a cornerstone in the design of novel therapeutic agents, particularly in oncology.[3] Many indazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][4]
This compound serves as a valuable building block or intermediate for the synthesis of more complex, biologically active molecules.[7] The nitrile group can be chemically transformed into other functional groups (e.g., amines, carboxylic acids, or tetrazoles), allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR). The N-methyl group prevents tautomerization and provides a fixed point for molecular orientation within a biological target's binding site.
The general strategy involves using the this compound core and modifying it to create a library of derivatives. These derivatives are then screened for biological activity against specific targets, such as kinases or other enzymes implicated in disease.
Conclusion
This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its structural features, particularly the privileged indazole core, make it a valuable starting point for the development of novel therapeutics. The information provided in this guide on its chemical properties, structure, and synthetic rationale offers a solid foundation for researchers engaged in the design and synthesis of new biologically active compounds. The continued exploration of derivatives based on this scaffold is likely to yield promising candidates for future drug development efforts.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | C9H7N3 - BuyersGuideChem [buyersguidechem.com]
- 7. This compound, CasNo.189107-45-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. angene.in [angene.in]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-1H-indazole-5-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indazole-5-carbonitrile is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities.[1] This technical guide aims to provide a comprehensive overview of this compound, though it is important to note that publicly available research specifically on this compound is limited. This document will cover the general synthesis, chemical properties, and potential biological significance of the indazole core, with the understanding that these are general characteristics of the compound class and not specific experimental data for this compound itself.
Introduction to the Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[1][2] The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.
Derivatives of indazole have been investigated for a wide array of therapeutic applications, including but not limited to:
The versatility of the indazole ring system makes it an attractive starting point for the design and synthesis of novel therapeutic agents.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively reported, its basic properties can be derived from its chemical structure.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 189107-45-7 | [4][5] |
| Molecular Formula | C₉H₇N₃ | [4][5] |
| Molecular Weight | 157.17 g/mol | N/A |
| Appearance | White powder (presumed) | [6] |
| Purity | Typically >98% (commercial) | [4] |
Synthesis of this compound
General Experimental Protocol for N-Alkylation of Indazoles
The following is a generalized protocol for the N-alkylation of an indazole, which could be adapted for the synthesis of the target compound. This protocol is based on methods for similar compounds and should be considered illustrative.[7]
Materials and Reagents:
-
1H-Indazole-5-carbonitrile (starting material)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a solution of 1H-indazole-5-carbonitrile in an anhydrous aprotic solvent, add a suitable base portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred to allow for the formation of the indazolide anion.
-
Alkylation: The methylating agent is added dropwise to the reaction mixture. The reaction is then typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched with an appropriate aqueous solution. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired this compound.
Logical Workflow for N-Alkylation of Indazole
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Drug Development Potential
While no specific biological data for this compound has been identified in the public domain, the indazole core is a key component in many biologically active molecules. It can act as a bioisostere for indole and is found in several FDA-approved drugs.
Potential as a Kinase Inhibitor
The indazole scaffold is prevalent in many kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase domain. It is plausible that this compound could be investigated as a fragment or lead compound in the development of novel kinase inhibitors.
Hypothetical Kinase Inhibition Pathway
Caption: A diagram illustrating the potential mechanism of kinase inhibition.
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and development, largely based on the well-established biological importance of the indazole scaffold. However, a significant gap exists in the publicly available scientific literature regarding its specific synthesis, characterization, and biological activity. This document serves as a high-level overview based on the general properties of the indazole class of compounds. Further experimental research is necessary to elucidate the specific properties and potential applications of this compound. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its profile.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | C9H7N3 - BuyersGuideChem [buyersguidechem.com]
- 6. This compound, CasNo.189107-45-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: 1-Methyl-1H-indazole-5-carbonitrile (CAS 189107-45-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known properties of 1-Methyl-1H-indazole-5-carbonitrile (CAS Number: 189107-45-7). Due to the limited publicly available information on the specific biological activity of this compound, this document focuses on its chemical and physical characteristics. To provide context for its potential applications, a review of the broader biological significance of the indazole scaffold, a core component of many therapeutic agents, is included. This guide is intended to serve as a foundational resource for researchers interested in this molecule and the wider class of indazole derivatives.
Chemical and Physical Properties
This compound is a heterocyclic aromatic compound. Its known chemical and physical properties are summarized in the table below. It is important to note that some physical properties, such as melting and boiling points, have not been consistently reported in publicly available literature, which may suggest it is primarily used as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 189107-45-7 | [1] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₇N₃ | [1] |
| Molecular Weight | 157.17 g/mol | N/A |
| Physical Form | Solid | N/A |
| Color | White to brown | N/A |
| Melting Point | Not Determined | N/A |
| Boiling Point | Not Determined | N/A |
| Solubility | No data available | N/A |
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazole-containing compounds have been shown to exhibit a wide range of pharmacological activities, including:
-
Anticancer: Several indazole derivatives are potent inhibitors of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.[4][5]
-
Anti-inflammatory: Compounds bearing the indazole moiety have been investigated for their ability to modulate inflammatory pathways.[3]
-
Antimicrobial: The indazole scaffold has been incorporated into molecules with antibacterial and antifungal properties.[3]
-
Neurological Disorders: Indazole derivatives have been explored for their potential in treating a variety of central nervous system disorders.[3]
The diverse biological activities of indazole derivatives highlight the importance of compounds like this compound as potential building blocks in the synthesis of novel therapeutic agents.[4][6]
Synthesis of Indazole Derivatives
A variety of synthetic routes to indazole derivatives have been developed. One common approach involves the construction of the bicyclic indazole ring system from substituted anilines or other aromatic precursors. The synthesis of 1-substituted-1H-indazoles, such as the title compound, can be achieved through various methods, including the cyclization of ortho-haloarylhydrazones or the reaction of arynes with hydrazones.[7][8][9][10]
Below is a generalized workflow for the synthesis of a 1-aryl-1H-indazole, a common class of indazole derivatives.
Biological Activity and Mechanism of Action of this compound
As of the date of this document, there is no specific, publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. It is likely that this compound is either a novel entity with undisclosed biological data or serves as a key intermediate in the synthesis of more complex, biologically active molecules. Researchers are encouraged to perform their own in-vitro and in-vivo studies to determine the biological profile of this compound.
Experimental Protocols
Due to the lack of published experimental studies on the biological effects of this compound, detailed experimental protocols for its biological evaluation cannot be provided at this time. Researchers should refer to established methodologies for assessing the biological activities of novel chemical entities in their specific area of interest.
Safety Information
Detailed toxicological data for this compound is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For more specific handling and safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13]
Conclusion
This compound is a chemical compound belonging to the indazole class of molecules. While its specific biological properties have not been publicly documented, the indazole scaffold is of significant interest in medicinal chemistry due to its proven track record as a core component of numerous biologically active compounds. This technical guide provides the available chemical and physical data for this compound and contextualizes its potential importance through the broader significance of the indazole family. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this particular molecule.
References
- 1. This compound | C9H7N3 - BuyersGuideChem [buyersguidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. angenechemical.com [angenechemical.com]
1-Methyl-1H-indazole-5-carbonitrile molecular weight and formula
An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carbonitrile
This document provides a detailed overview of the fundamental physicochemical properties of this compound, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.
Core Molecular Data
The essential molecular details of this compound are summarized below. This data is foundational for any experimental work or computational modeling involving this compound.
| Property | Value |
| Molecular Formula | C9H7N3[1][2] |
| Molecular Weight | 157.17 g/mol |
| Canonical SMILES | CN1N=CC2=CC(C#N)=CC=C21[2] |
| InChI | InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3[2] |
| InChI Key | QAXKWSDDUMHXFE-UHFFFAOYSA-N[2] |
| CAS Number | 189107-45-7[1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are typically proprietary to the manufacturing entity. However, general synthetic routes for N-methylated indazoles often involve the alkylation of the corresponding indazole precursor. Characterization would standardly employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity. For specific, non-proprietary methods, researchers should consult peer-reviewed chemical synthesis literature.
Molecular Structure and Connectivity
The structural arrangement of atoms and bonds within this compound is crucial for understanding its chemical behavior and potential interactions in biological systems. The following diagram illustrates the molecular graph of the compound.
References
Determining the Solubility of 1-Methyl-1H-indazole-5-carbonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of an organic compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 1-Methyl-1H-indazole-5-carbonitrile possesses both polar (nitrile and indazole nitrogen atoms) and non-polar (methyl group and aromatic rings) features, suggesting a nuanced solubility profile across a range of organic solvents. For instance, the parent compound, 1H-indazole-5-carbonitrile, is reported to be soluble in most organic solvents, including ethanol, dimethyl sulfoxide, and chloroform[1].
Qualitative Solubility Profile
Based on its structure and the known solubility of related indazole and nitrile compounds, a qualitative solubility profile for this compound can be anticipated. It is likely to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol. Its solubility in less polar solvents such as ethyl acetate and acetone is expected to be moderate, while it is likely to be poorly soluble in non-polar solvents like hexane and toluene.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound has not been published. The following table is provided as a template for researchers to record their experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Toluene | ||||
| Hexane |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications, including reaction optimization, purification, and formulation development. The following are detailed methodologies for both qualitative and quantitative solubility assessment.
Preliminary Qualitative Solubility Assessment
This rapid test provides an initial understanding of the compound's solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent in small portions (e.g., 0.2 mL at a time).
-
After each addition, vigorously shake or vortex the mixture for 30-60 seconds[2].
-
Visually inspect the solution for complete dissolution.
-
If the compound dissolves completely, it is considered "soluble" in that solvent at that approximate concentration. If it does not dissolve, it is deemed "insoluble" or "sparingly soluble."
-
Repeat the procedure for each solvent of interest.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable glass containers
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Pipette a known volume of the chosen solvent (e.g., 5 or 10 mL) into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Attach a syringe filter to the syringe and dispense a precise volume of the clear, saturated solution into a pre-weighed evaporation dish.
-
Record the exact volume of the filtered solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize degradation.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator.
-
Weigh the evaporation dish containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of filtered solution (L))
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Preliminary Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Gravimetric Solubility Determination.
References
Spectroscopic and Synthetic Profile of 1-Methyl-1H-indazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 1-Methyl-1H-indazole-5-carbonitrile (CAS No. 189107-45-7). Due to the absence of experimentally derived data in peer-reviewed literature for this specific compound, the spectroscopic information presented herein is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with reference to closely related analogues. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the indazole core and typical values for the functional groups present.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~8.30 | s | 1H | H-4 | - |
| ~8.10 | s | 1H | H-3 | - |
| ~7.70 | d | 1H | H-6 | J = 8.5 Hz |
| ~7.55 | d | 1H | H-7 | J = 8.5 Hz |
| ~4.10 | s | 3H | N-CH₃ | - |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~140.0 | C-7a |
| ~135.0 | C-3 |
| ~128.0 | C-6 |
| ~125.0 | C-4 |
| ~122.0 | C-3a |
| ~119.0 | -C≡N |
| ~110.0 | C-7 |
| ~108.0 | C-5 |
| ~35.0 | N-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H stretch | Aromatic | Medium |
| ~2950-2850 | C-H stretch | Aliphatic (N-CH₃) | Medium |
| ~2230-2210 | C≡N stretch | Nitrile | Strong, Sharp |
| ~1620-1580 | C=C stretch | Aromatic | Medium |
| ~1500-1450 | C=N stretch | Indazole ring | Medium |
| ~1380-1350 | C-H bend | Aliphatic (N-CH₃) | Medium |
| ~850-750 | C-H bend | Aromatic (out-of-plane) | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Fragment | Notes |
| 157 | [M]⁺ | Molecular ion peak |
| 142 | [M - CH₃]⁺ | Loss of the N-methyl group |
| 130 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring system |
| 115 | [M - CH₃ - HCN]⁺ | Subsequent loss of HCN from the [M-CH₃]⁺ fragment |
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to this compound is proposed, commencing from 5-bromo-1H-indazole. This pathway involves two key transformations: N-methylation followed by a palladium-catalyzed cyanation.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step 1: N-Methylation of 5-Bromo-1H-indazole
Protocol:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-bromo-1H-indazole.
Step 2: Palladium-Catalyzed Cyanation
Protocol:
-
In a flame-dried round-bottom flask, combine 1-methyl-5-bromo-1H-indazole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours, or until TLC analysis indicates complete consumption of the starting material.[1][2]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesis and analysis.
Disclaimer: The spectroscopic data and synthetic protocols presented in this document are predicted and have not been experimentally verified for this compound. This guide should be used for informational and planning purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
The Ascendant Therapeutic Potential of Indazole-5-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Among the diverse array of indazole-based compounds, derivatives featuring a carbonitrile group at the 5-position are emerging as a particularly promising class of therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of indazole-5-carbonitrile derivatives, with a focus on their potential as anticancer agents through the inhibition of key protein kinases. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for the evaluation of these compounds, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Anticancer and Kinase Inhibitory Activity
Indazole-5-carbonitrile derivatives have demonstrated significant potential as anticancer agents, largely attributed to their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[3][4] Several studies have highlighted the potent inhibitory effects of these compounds against various cancer cell lines and specific kinase targets.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of selected indazole and indazole-5-carbonitrile derivatives, providing a comparative overview of their potency against various cancer cell lines and protein kinases.
Table 1: Antiproliferative Activity of Indazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2f | A549 (Lung Carcinoma) | >10 | [5][6] |
| 4T1 (Breast Cancer) | 0.23 | [5][6] | |
| HepG2 (Hepatocellular Carcinoma) | 0.80 | [5][6] | |
| MCF-7 (Breast Cancer) | 0.34 | [5][6] | |
| HCT116 (Colon Carcinoma) | 1.15 | [5][6] | |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [7][8] |
| Compound 1c | Colon and Melanoma Cell Lines | 0.041 - 33.6 (GI50) | [9] |
| Indazole-pyrimidine 4f | MCF-7 (Breast Cancer) | 1.629 | [10] |
| Indazole-pyrimidine 4i | MCF-7 (Breast Cancer) | 1.841 | [10] |
| A549 (Lung Carcinoma) | 2.305 | [10] | |
| Indazole-pyrimidine 4a | A549 (Lung Carcinoma) | 3.304 | [10] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Axitinib | VEGFR1 | 0.1 - 1.2 | [11] |
| VEGFR2 | 0.2 | [11] | |
| VEGFR3 | 0.1 - 0.3 | [11] | |
| PDGFRβ | 1.6 | [11] | |
| c-Kit | 1.7 | [11] | |
| Pazopanib | VEGFR1 | 10 | [11] |
| VEGFR2 | 30 | [11] | |
| VEGFR3 | 47 | [11] | |
| Compound 30 | VEGFR2 | 1.24 | [11][12] |
| Entrectinib (127) | ALK | 12 | [13] |
| CFI-402257 | Mps1 (TTK) | 1.2 | [14] |
| OSU-13 | TTK/MPS1 | 4.3 | [6] |
| LRRK2 | 7.5 | [6] |
Key Signaling Pathways Targeted by Indazole-5-carbonitrile Derivatives
The anticancer effects of many indazole-5-carbonitrile derivatives are mediated through the inhibition of specific signaling pathways that are dysregulated in cancer. Key among these are the VEGFR, TTK, and ROCK signaling cascades.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[15][16] Inhibition of VEGFR2 signaling is a well-established anticancer strategy.
Threonine Tyrosine Kinase (TTK) Signaling
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint (SAC), a crucial mechanism for ensuring accurate chromosome segregation during mitosis.[17][18] Overexpression of TTK is observed in various cancers, making it an attractive therapeutic target.[1][19]
Rho-associated coiled-coil containing protein kinase (ROCK) Signaling
ROCK proteins are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, and proliferation.[5][20] Dysregulation of the ROCK signaling pathway has been implicated in cancer progression.[21]
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds. This section provides detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate
-
ATP
-
Indazole-5-carbonitrile test compound
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole-5-carbonitrile test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indazole-5-carbonitrile test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole-5-carbonitrile derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for indazole-5-carbonitrile derivatives is still evolving, several key structural features have been identified as important for their biological activity.[6][7]
-
Substituents at the 3-position: The nature of the substituent at the 3-position of the indazole ring significantly influences activity. For instance, the presence of a (E)-3,5-dimethoxystyryl group has been shown to be beneficial for the antiproliferative activity of some indazole derivatives.[6]
-
Substituents at the 1-position: Modifications at the N1 position of the indazole ring can modulate the potency and selectivity of the compounds.
-
The 5-carbonitrile group: The electron-withdrawing nature of the nitrile group at the 5-position can influence the electronic properties of the indazole ring system, potentially impacting its interaction with biological targets.
Further systematic exploration of the chemical space around the indazole-5-carbonitrile scaffold is warranted to delineate a more detailed SAR and to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
Conclusion
Indazole-5-carbonitrile derivatives represent a compelling and promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. Their demonstrated ability to potently inhibit key protein kinases involved in cancer progression, coupled with favorable preliminary biological data, underscores their potential for further development. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and therapeutic application of this important class of molecules. Continued investigation into the synthesis, biological evaluation, and structure-activity relationships of indazole-5-carbonitrile derivatives is crucial for unlocking their full therapeutic potential.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. proteopedia.org [proteopedia.org]
- 17. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 18. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 19. scientificarchives.com [scientificarchives.com]
- 20. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-carbonitrile: A Core Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indazole-5-carbonitrile has emerged as a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its rigid, bicyclic core, coupled with the versatile reactivity of the nitrile group and the specific substitution pattern, offers a unique scaffold for the design and synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most significantly, the application of this compound in the development of potent therapeutic agents. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in drug discovery and development.
Introduction
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in a variety of pharmacologically active compounds.[1][2] Its ability to act as a bioisostere for indole, with an additional nitrogen atom providing a hydrogen bond acceptor, enhances its potential for forming crucial interactions with biological targets.[1][2] The this compound derivative, in particular, offers several advantages for drug design. The methylation at the N1 position blocks the hydrogen bond donor capability of the parent indazole, which can be advantageous for tuning solubility and metabolic stability. The nitrile group at the 5-position is a versatile functional handle that can be readily transformed into other key functionalities such as amines, carboxylic acids, or tetrazoles, or it can participate directly in binding interactions with target proteins.
This guide will delve into the synthetic routes to access this key building block, explore its utility in the construction of kinase and PARP inhibitors, and provide detailed experimental procedures and quantitative data to facilitate its application in drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available precursors. A common and effective strategy involves the synthesis of a 5-bromo-1H-indazole intermediate, followed by N-methylation and a subsequent cyanation reaction.
A plausible and documented synthetic pathway is outlined below:
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1H-indazole [3]
-
Materials: 4-Bromo-2-methylaniline, acetic anhydride, potassium acetate, isoamyl nitrite, chloroform, concentrated hydrochloric acid, sodium hydroxide, ethyl acetate, heptane.
-
Procedure:
-
To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) at a temperature below 40 °C.
-
Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).
-
Reflux the solution at 68 °C for 20 hours.
-
Cool the reaction to 25 °C and remove the volatiles under vacuum.
-
Add water in portions (total 225 mL) and distill the azeotrope.
-
Transfer the residue back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).
-
Heat the mixture to 50-55 °C and add another 100 mL of acid in portions over 2 hours.
-
Cool the solution to 20 °C and add 50% sodium hydroxide (520 g) to adjust the pH to 11, keeping the temperature below 37 °C.
-
Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.
-
Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.
-
Concentrate the eluant by rotary evaporation, adding heptane (total 0.45 L) during distillation until a solid remains.
-
Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45 °C to yield 5-bromo-1H-indazole.
-
-
Yield: 91.9 g (94%)[3]
Step 2: Synthesis of 5-Bromo-1-methyl-1H-indazole (N-Methylation)
-
Materials: 5-Bromo-1H-indazole, sodium hydride (NaH), tetrahydrofuran (THF), methyl iodide (CH₃I).
-
General Procedure:
-
To a stirred solution of 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of this compound (Cyanation)
-
Materials: 5-Bromo-1-methyl-1H-indazole, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), dimethylformamide (DMF).
-
General Procedure (Palladium-catalyzed Cyanation):
-
In a reaction vessel, combine 5-bromo-1-methyl-1H-indazole (1.0 equiv), zinc cyanide (0.6 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add anhydrous DMF under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 189107-45-7 | [4] |
| Molecular Formula | C₉H₇N₃ | [4] |
| Molecular Weight | 157.17 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | Not readily available | |
| Solubility | Soluble in common organic solvents |
Applications in Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of a range of therapeutic agents, most notably kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.
Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold is known to be a potent hinge-binding motif in many kinase inhibitors.
4.1.1. JNK Inhibitors
c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and have been implicated in various diseases. A series of 1-aryl-1H-indazoles have been developed as JNK3 inhibitors.[5][6] While not directly using the 5-carbonitrile, the synthesis of these inhibitors often involves Suzuki coupling reactions on a 5-bromo-1-methyl-1H-indazole intermediate, a direct precursor to our title compound. The nitrile can be seen as a synthetic equivalent for introducing other functionalities at this position.
4.1.2. JAK-STAT Pathway Inhibitors
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is crucial for cytokine signaling, and its aberrant activation is linked to various inflammatory and myeloproliferative diseases.[4][7] Indazole-based compounds have been explored as potent JAK inhibitors.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are essential for DNA repair, and their inhibition has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[8] The indazole nucleus is a key feature in several potent PARP inhibitors, including Niraparib.
While the exact synthesis of Niraparib may utilize a different isomer, the 1-methyl-1H-indazole scaffold is a common motif in the design of novel PARP inhibitors. The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, a common pharmacophore in PARP inhibitors that mimics the nicotinamide portion of the NAD+ substrate.
Quantitative Biological Data
The following table summarizes the biological activity of selected compounds derived from 1-methyl-1H-indazole scaffolds, highlighting their potential as therapeutic agents.
| Compound Class | Target | Compound Example | IC₅₀ (nM) | Cell Line | Reference |
| Indazole Derivatives | JNK3 | 1-Aryl-1H-indazole | Double-digit nM | - | [5] |
| Indazole Derivatives | Anticancer | 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analog | 0.23-1.15 µM (for a related series) | Various cancer cell lines | [7] |
| PARP Inhibitors | PARP-1/2 | Niraparib (contains an indazole core) | 3.8 (PARP-1), 2.1 (PARP-2) | - | [9] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the adaptable reactivity of its functional groups provide a robust platform for the development of novel therapeutic agents. The successful incorporation of this and closely related scaffolds into potent kinase and PARP inhibitors underscores its significance in modern drug discovery. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this important heterocyclic intermediate in their quest for new and improved medicines.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
Unveiling 1-Methyl-1H-indazole-5-carbonitrile: A Technical Guide to its Synthesis and History
For Immediate Release
[City, State] – December 28, 2025 – As a key building block in medicinal chemistry, 1-Methyl-1H-indazole-5-carbonitrile has garnered interest for its potential applications in the development of novel therapeutics. This technical guide provides an in-depth overview of its discovery, historical synthetic approaches, and a detailed experimental protocol for its preparation, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 189107-45-7, belongs to the indazole class of heterocyclic compounds. The indazole scaffold is a prominent pharmacophore found in a variety of biologically active molecules and approved drugs. While the specific discovery of this compound is not prominently documented in a singular "discovery paper," its synthesis falls under the broader and well-established field of indazole chemistry, particularly the regioselective N-alkylation of the indazole core.
Historical Context and Synthetic Evolution
The synthesis of N-alkylated indazoles presents a classic challenge in heterocyclic chemistry: the control of regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic nature of the substituents on the indazole ring.
Early methods for indazole synthesis often resulted in mixtures of N1 and N2 alkylated products, necessitating tedious separation techniques. Over time, a deeper understanding of the underlying reaction mechanisms has led to the development of more regioselective protocols. For the synthesis of this compound, the most logical and commonly employed approach is the direct methylation of the parent heterocycle, 1H-indazole-5-carbonitrile.
Key developments in this area have focused on leveraging the differential acidity and steric accessibility of the two nitrogen atoms. The use of strong, non-nucleophilic bases such as sodium hydride (NaH) in aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is a widely adopted strategy to deprotonate the indazole, forming the indazolide anion. Subsequent reaction with a methylating agent, such as methyl iodide, typically favors alkylation at the N1 position, which is often the thermodynamically more stable isomer.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, compiled from established principles of N-alkylation of indazoles.
Synthesis of this compound from 1H-indazole-5-carbonitrile
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1H-Indazole-5-carbonitrile | C₈H₅N₃ | 143.15 | 1.0 g | 6.98 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.34 g | 8.38 |
| Methyl Iodide | CH₃I | 141.94 | 0.52 mL | 8.38 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 50 mL | - |
| Brine | NaCl (aq) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazole-5-carbonitrile (1.0 g, 6.98 mmol).
-
Add anhydrous tetrahydrofuran (THF, 30 mL) and stir the mixture until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.34 g, 8.38 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the sodium salt of the indazole will form.
-
Slowly add methyl iodide (0.52 mL, 8.38 mmol) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Biological Significance and Potential Applications
While extensive biological data for this compound is not yet publicly available, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of indazole have been extensively investigated and developed as inhibitors of a variety of enzymes, particularly protein kinases and poly(ADP-ribose) polymerases (PARPs).
Potential as a Kinase Inhibitor:
Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding site of the enzyme. The indazole nucleus is capable of mimicking the adenine portion of ATP. It is plausible that this compound could be a scaffold for the development of inhibitors targeting various kinase signaling pathways implicated in cancer and inflammatory diseases.
Potential as a PARP Inhibitor:
PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations). The core structures of many PARP inhibitors contain aromatic heterocyclic systems that engage in nicotinamide-binding site interactions. The indazole moiety is present in some known PARP inhibitors, suggesting that this compound could serve as a starting point for the design of novel PARP inhibitors.
Due to the lack of specific biological data for this compound, a generalized signaling pathway relevant to a common target of indazole derivatives is presented below.
Caption: Generalized PARP inhibition pathway.
Conclusion
This compound represents a valuable, albeit not fully characterized, building block for medicinal chemistry and drug discovery. Its synthesis, achievable through regioselective N-methylation of 1H-indazole-5-carbonitrile, provides a platform for the generation of diverse chemical libraries. While specific biological targets and signaling pathways for this compound remain to be elucidated, its structural similarity to known kinase and PARP inhibitors suggests promising avenues for future research. This technical guide serves as a foundational resource for scientists looking to explore the potential of this and related indazole derivatives in the pursuit of novel therapeutic agents.
Contact: [Insert Contact Information for a hypothetical research institute or company]
###
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 1-Methyl-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-Methyl-1H-indazole-5-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed to be clear, concise, and reproducible for researchers in relevant fields.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are integral to numerous therapeutic agents due to their diverse biological activities. The synthesis of N-alkylated indazoles is a critical step in the development of many of these compounds. However, direct N-alkylation of 1H-indazoles can often result in a mixture of N-1 and N-2 regioisomers, which can complicate purification and reduce the overall yield of the desired product.[1] This protocol outlines a reliable method for the synthesis of this compound, commencing with the formation of the 1H-indazole-5-carbonitrile precursor, followed by a regioselective N-1 methylation. The N-1 methylation procedure is designed to favor the thermodynamically more stable N-1 isomer.[2]
Overall Reaction Scheme
The synthesis of this compound is achieved in two primary steps:
-
Step 1: Synthesis of 1H-Indazole-5-carbonitrile from 2-Fluoro-5-cyanobenzaldehyde and Hydrazine Hydrate.
-
Step 2: N-1 Methylation of 1H-Indazole-5-carbonitrile using Sodium Hydride and Methyl Iodide.
Experimental Protocols
Step 1: Synthesis of 1H-Indazole-5-carbonitrile
This procedure is adapted from general methods for the synthesis of indazoles from o-fluorobenzaldehydes with hydrazine.[3][4]
Materials and Reagents:
-
2-Fluoro-5-cyanobenzaldehyde
-
Hydrazine hydrate (N₂H₄·H₂O)
-
n-Butanol (n-BuOH)
-
Toluene
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Fluoro-5-cyanobenzaldehyde (1.0 eq).
-
Add n-butanol as the solvent (approximately 5-10 mL per gram of the aldehyde).
-
Slowly add hydrazine hydrate (2.0-3.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the n-butanol.
-
To the residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1H-indazole-5-carbonitrile by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Step 2: N-1 Methylation of 1H-Indazole-5-carbonitrile
This protocol employs a strong base to deprotonate the indazole, followed by reaction with a methylating agent, a method known to favor N-1 alkylation.[2][5]
Materials and Reagents:
-
1H-Indazole-5-carbonitrile (from Step 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Dry two-neck round-bottom flask
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-indazole-5-carbonitrile (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (concentration approximately 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with extreme care in a fume hood. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add methyl iodide (1.1-1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate and deionized water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. The values are based on typical yields for analogous reactions found in the literature.
| Step | Reactant | Molar Equiv. | Product | Typical Yield (%) | Purity (%) |
| 1 | 2-Fluoro-5-cyanobenzaldehyde | 1.0 | 1H-Indazole-5-carbonitrile | 70-85 | >95 (after purification) |
| 2 | 1H-Indazole-5-carbonitrile | 1.0 | This compound | 85-95 | >98 (after purification) |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for N-methylation of 1H-indazole-5-carbonitrile
Introduction
The N-methylation of 1H-indazole-5-carbonitrile is a critical synthetic step in the development of various pharmacologically active compounds. The indazole nucleus, a bicyclic aromatic heterocycle, possesses two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of regioisomers upon alkylation.[1] Achieving regioselectivity for the desired N-1 or N-2 methylated product is a significant challenge in synthetic chemistry.[2] This document provides detailed experimental protocols for the N-methylation of 1H-indazole-5-carbonitrile, with a focus on conditions that favor the formation of the thermodynamically more stable N-1 isomer, 1-methyl-1H-indazole-5-carbonitrile.
The protocols described herein are based on established methods for the N-alkylation of substituted indazoles, which have been adapted for the specific substrate, 1H-indazole-5-carbonitrile.
Data Presentation
The following table summarizes various reaction conditions for the N-alkylation of 1H-indazole-5-carbonitrile and related substituted indazoles to provide a comparative overview.
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N-1:N-2 Ratio | Yield (%) | Reference |
| 5-cyano-1H-indazole | Alkyl chloride | K₂CO₃ | Ethyl Acetate | 60 | - | 88:12 | 88 (major) | [1] |
| 3-substituted indazoles | Methyl iodide | NaH | THF | 0 to RT | - | Predominantly N-1 | Good to Excellent | [1] |
| General 1H-indazoles | Alkyl bromide | NaH (1.2 equiv) | THF | 0 to RT | 16-24 | >99:1 (for many substrates) | - | [2][3] |
| 3-Methyl-6-nitro-1H-indazole | Methyl iodide / Dimethyl sulfate | NaH (1.2 equiv) | THF | 0 to RT | 12 | >95 (expected) | >95 (expected) | [4] |
Experimental Protocols
Protocol 1: N-1 Methylation using Sodium Hydride and Methyl Iodide in THF (Recommended for High N-1 Selectivity)
This protocol is adapted from general procedures for the highly regioselective N-1 alkylation of substituted indazoles and is expected to provide a high yield of the N-1 methylated product.[2][3][4]
Materials:
-
1H-indazole-5-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-5-carbonitrile (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH is highly reactive with water and flammable.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back down to 0 °C.
-
Add methyl iodide (1.1-1.5 equiv) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Protocol 2: N-Methylation using Potassium Carbonate in Ethyl Acetate
This protocol is based on a reported procedure for the alkylation of 5-cyano-1H-indazole and may result in a mixture of N-1 and N-2 isomers, with the N-1 isomer being the major product.[1]
Materials:
-
1H-indazole-5-carbonitrile
-
Methyl iodide or Methyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl Acetate
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend 1H-indazole-5-carbonitrile (1.0 equiv) and anhydrous potassium carbonate (1.1-2.0 equiv) in ethyl acetate in a round-bottom flask.
-
Add the methylating agent (methyl iodide or methyl chloride, 1.1 equiv) to the suspension.
-
Heat the mixture to 60 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 methylated isomers.
Mandatory Visualization
Caption: Experimental workflow for the N-1 methylation of 1H-indazole-5-carbonitrile.
References
Application Notes and Protocols for the Methylation of the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The N-alkylation of the indazole ring, and specifically methylation, is a critical transformation that significantly influences the biological activity of these molecules. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for the formation of two distinct regioisomers upon methylation: the N1-methylated and N2-methylated indazoles. The regiochemical outcome of this reaction is highly sensitive to the reaction conditions, presenting both a challenge and an opportunity for synthetic chemists.
This document provides detailed application notes and experimental protocols for the selective methylation of the indazole ring, focusing on methods to control the regioselectivity towards either the N1 or N2 position.
Factors Influencing Regioselectivity
The selective methylation of the indazole ring is governed by a delicate balance of kinetic and thermodynamic factors.[1] The two nitrogen atoms of the indazole ring are not equivalent, and their relative nucleophilicity can be influenced by electronic and steric effects of substituents on the ring.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3] Consequently, reaction conditions that allow for equilibration, typically involving a strong base in an aprotic solvent, tend to favor the formation of the more stable N1-methylated product (thermodynamic control).[1] Conversely, conditions that favor a rapid and irreversible reaction often lead to the kinetically favored N2-methylated product.[1][2]
-
Reagents and Reaction Conditions: The choice of methylating agent, base, and solvent plays a pivotal role in directing the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are commonly used to achieve high N1-selectivity.[1][4][5] For N2-selectivity, a variety of conditions have been developed, including the use of dimethyl carbonate (DMC) with a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in N,N-dimethylformamide (DMF).[1]
The following diagram illustrates the key factors influencing the regioselectivity of indazole methylation.
Caption: Key factors determining the N1 vs. N2 regioselectivity in indazole methylation.
Common Methylating Reagents
A variety of electrophilic methyl sources are employed for the methylation of indazoles. The choice of reagent can impact reactivity, selectivity, and safety considerations.
| Methylating Agent | Chemical Formula | Common Applications & Notes |
| Methyl Iodide (Iodomethane) | CH₃I | A common and reactive methylating agent.[6][7] Often used with a base like NaH or K₂CO₃. |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | A powerful and cost-effective methylating agent.[6][7] Highly toxic and should be handled with extreme care. |
| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | A greener and safer alternative to methyl halides and DMS.[1][6][7] Often requires higher temperatures or specific catalysts. |
| Diazomethane | CH₂N₂ | A potent methylating agent for acidic protons, but is highly toxic and explosive, limiting its use.[6][8] |
| Trimethyloxonium tetrafluoroborate | (CH₃)₃OBF₄ | A powerful and selective methylating agent, also known as Meerwein's reagent.[2] |
| Methyl 2,2,2-trichloroacetimidate | CCl₃C(NH)OCH₃ | An efficient reagent for regioselective N2-methylation under mild acidic conditions.[2] |
| Trimethyl Orthoformate | HC(OCH₃)₃ | Used in the presence of an acid catalyst for regioselective N2-methylation.[9] |
Experimental Protocols
The following protocols provide detailed methodologies for the selective N1- and N2-methylation of a model substrate, 3-methyl-6-nitro-1H-indazole. These protocols can be adapted for other indazole derivatives with appropriate modifications.
Protocol 1: Selective N1-Methylation (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable N1-methylated indazole.
Reagents and Materials:
-
3-methyl-6-nitro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow:
Caption: Step-by-step workflow for the N1-methylation of 3-methyl-6-nitro-1H-indazole.
Procedure:
-
To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.[1]
-
Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to isolate the 1,3-dimethyl-6-nitro-1H-indazole.[1]
Protocol 2: Selective N2-Methylation (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled N2-methylated indazole, which is a crucial intermediate in the synthesis of the anticancer drug Pazopanib.[1]
Reagents and Materials:
-
3-methyl-6-nitro-1H-indazole
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl carbonate (DMC)
-
Water
Experimental Workflow:
Caption: Step-by-step workflow for the N2-methylation of 3-methyl-6-nitro-1H-indazole.
Procedure:
-
Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (DABCO) (6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF).[1]
-
Stir the reaction mixture at room temperature for 15 minutes.[1]
-
Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.[1]
-
Heat the reaction system to reflux temperature and continue stirring for 6 hours.[1]
-
After completion of the reaction (monitor by TLC or LC-MS), cool the mixture to room temperature.[1]
-
Add 120 mL of water and stir for 15 minutes to precipitate the product.[1]
-
Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[1]
Summary of Regioselectivity Data
The regioselectivity of indazole methylation is highly dependent on the specific reagents and conditions employed. The following table summarizes quantitative data from various studies, highlighting the N1:N2 product ratios achieved under different reaction conditions.
| Indazole Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | - | 45 | ~1:1 (42%:44% yield) | [2] |
| 6-Nitro-1H-indazole | Methyl iodide | - | Sealed tube | 100 | N2-selective (yield not reported) | [2] |
| 6-Nitro-1H-indazole | Diazomethane / BF₃·Et₂O | - | - | 70 | 3:1 (75% yield of N1) | [2] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | RT | Mixture, poor selectivity | [3] |
| 3-Substituted indazoles | Alkyl bromide | NaH | THF | RT to 50 | >99% N1-selectivity for many substituents | [4][5] |
| C-7 Substituted indazoles (NO₂, CO₂Me) | Alkyl bromide | NaH | THF | - | ≥96% N2-selectivity | [4][5] |
| Indazole-3-carboxylate | n-Pentyl bromide | Cs₂CO₃ | DMF | RT | Partial preference for N1 | [5] |
| Indazole-3-carboxylate | n-Pentanol / DIAD / PPh₃ | - | - | - | 1:2.5 (N1:N2) | [5][10] |
Conclusion
The selective methylation of the indazole ring is a crucial aspect of synthetic and medicinal chemistry. By carefully selecting the appropriate reagents and controlling the reaction conditions, it is possible to achieve high regioselectivity for either the N1 or N2 position. The protocols and data presented in these application notes provide a comprehensive guide for researchers to selectively synthesize desired methylated indazole derivatives for applications in drug discovery and development. The choice between thermodynamically and kinetically controlled reaction conditions is paramount in achieving the desired regioisomer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. connectjournals.com [connectjournals.com]
- 10. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-indazole-5-carbonitrile using Methyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-Methyl-1H-indazole-5-carbonitrile, a key intermediate in pharmaceutical research and drug development. The synthesis involves the N-methylation of 1H-indazole-5-carbonitrile using methyl iodide.
The indazole scaffold is a significant pharmacophore in medicinal chemistry, and its N-alkylation is a crucial step in the synthesis of many therapeutic agents.[1] However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of a mixture of regioisomers, presenting a significant synthetic challenge.[1][2] The regioselectivity of the alkylation is influenced by factors such as the choice of base, solvent, and the steric and electronic properties of the substituents on the indazole ring.[1][3]
This protocol focuses on a method optimized for the selective synthesis of the N-1 methylated product, this compound. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and conditions that favor thermodynamic control can lead to higher yields of the N-1 alkylated product.[3][4]
Experimental Protocols
Method: N1-Selective Methylation of 1H-indazole-5-carbonitrile
This protocol is adapted from established procedures for the N1-alkylation of substituted indazoles.[1][2][5] It utilizes a strong base to deprotonate the indazole, followed by reaction with methyl iodide.
Materials and Reagents:
-
1H-indazole-5-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazole-5-carbonitrile (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF or THF (approximately 0.1-0.2 M concentration of the starting material).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 equiv) portion-wise. Stir the suspension at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous.
-
Methylation: Add methyl iodide (1.1-1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.[6]
Data Presentation
The following table summarizes representative quantitative data for N1-alkylation reactions of substituted indazoles, which can be considered indicative for the synthesis of this compound.
| Substrate | Base (equiv) | Solvent | Alkylating Agent (equiv) | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ (2.0) | Dioxane | Methyl tosylate (1.5) | 90 | 2 | 90-98 | N1 selective | [2] |
| 3-Carboxymethyl-1H-indazole | NaH (1.1) | THF | n-Pentyl bromide (1.1) | 50 | 24 | - | >99:1 | [1] |
| 1H-Indole-5-carbonitrile | NaH (2.4) | DMF | 5-(chloromethyl)-1-methyl-1H-imidazole HCl (1.0) | 0 | 18 | - | N/A | [7] |
Note: The yield and regioselectivity are highly dependent on the specific substrate and reaction conditions.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Regioselectivity
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-Methyl-1H-indazole-5-carbonitrile using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1H-indazole-5-carbonitrile is a key building block in the synthesis of a variety of pharmacologically active compounds. Its purity is critical for successful downstream applications and for obtaining reliable biological data. This application note provides a detailed protocol for the efficient purification of this compound from a crude reaction mixture using silica gel flash column chromatography. The methodology described herein is designed to yield the target compound with high purity and good recovery.
Key Experimental Protocols
A robust and reproducible column chromatography protocol is essential for obtaining high-purity this compound. The following sections detail the necessary materials, equipment, and step-by-step procedures.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
n-Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (optional, for reducing tailing)
-
Dichloromethane (for sample loading)
-
Flash chromatography system (e.g., Biotage® Isolera™, Teledyne ISCO CombiFlash®) or a glass column for manual flash chromatography
-
Pre-packed silica gel columns (if using an automated system)
-
Round-bottom flasks
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Protocol
-
Thin Layer Chromatography (TLC) for Method Development:
-
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity, starting with a low polarity mixture such as 10% ethyl acetate in n-hexane.
-
The goal is to find a solvent system where the desired product has a retention factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities. For indazole derivatives, a gradient of ethyl acetate in n-hexane is often effective.[1]
-
-
Column Preparation:
-
Select an appropriately sized silica gel column based on the amount of crude material. A general guideline is a 40-80 g column for 1 g of crude product.
-
If using a manual setup, pack the column with a slurry of silica gel in n-hexane, ensuring there are no air bubbles.
-
Equilibrate the packed column with the initial, low-polarity mobile phase (e.g., 100% n-hexane or 5% ethyl acetate in n-hexane) for several column volumes.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Concentrate the mixture under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.[2]
-
-
Column Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the equilibrated silica gel column.
-
Begin the elution with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in n-hexane over 10-15 column volumes.[1]
-
If tailing of the product spot is observed on TLC, a small amount of triethylamine (0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica gel.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Monitor the composition of each fraction by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Product Isolation:
-
Evaporate the solvent from the pooled pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Data Presentation
The following table represents a typical set of results for the purification of this compound by flash column chromatography.
| Fraction No. | Mobile Phase (EtOAc in n-Hexane) | TLC Analysis (Rf of Product ≈ 0.25 in 30% EtOAc/Hexane) | Remarks |
| 1-5 | 10% | No UV active spots | Eluting non-polar impurities |
| 6-10 | 10% → 20% | Faint spot at Rf > 0.5 | Eluting faster-running impurities |
| 11-15 | 20% → 30% | Single spot at Rf ≈ 0.25 | Pure product fractions |
| 16-20 | 30% → 40% | Spot at Rf ≈ 0.25 and a faint spot at lower Rf | Mixed fractions |
| 21-25 | 40% → 50% | Spot at lower Rf | Eluting more polar impurities |
Troubleshooting
-
Tailing of the product spot: As indazoles are basic, they can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve the peak shape.[2]
-
Co-elution of impurities: If impurities are co-eluting with the product, a shallower solvent gradient or a different solvent system (e.g., dichloromethane/methanol) may be required for better resolution.[2]
-
Low recovery: The compound may be irreversibly adsorbed onto the silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine can mitigate this issue.[2]
The protocol described in this application note provides a reliable and efficient method for the purification of this compound. By employing silica gel flash column chromatography with a gradient elution of ethyl acetate in n-hexane, the target compound can be isolated with high purity, making it suitable for subsequent applications in research and development. The provided workflow and troubleshooting guide offer a clear and concise overview of the entire process.
References
Application Note: NMR Characterization of 1-Methyl-1H-indazole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 1-Methyl-1H-indazole-5-carbonitrile. Due to the absence of publicly available experimental NMR data for this specific compound, this note outlines a comprehensive protocol for acquiring and processing the necessary spectra. It also presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar indazole derivatives. This information is intended to serve as a practical reference for researchers working with this and related compounds.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The indazole scaffold is a prominent feature in a variety of pharmacologically active molecules. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small molecules in solution. This application note details the standardized procedures for the ¹H and ¹³C NMR analysis of this compound.
Predicted NMR Data
While experimental data is not available in the searched literature, the following tables provide predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on established substituent effects on the indazole ring system, derived from spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 8.1 - 8.3 | s | - |
| H4 | 8.3 - 8.5 | d | ~1.0 |
| H6 | 7.7 - 7.9 | dd | ~8.8, ~1.5 |
| H7 | 7.6 - 7.8 | d | ~8.8 |
| N-CH₃ | 4.1 - 4.3 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 134 - 136 |
| C3a | 122 - 124 |
| C4 | 128 - 130 |
| C5 | 108 - 110 |
| C6 | 126 - 128 |
| C7 | 110 - 112 |
| C7a | 140 - 142 |
| CN | 118 - 120 |
| N-CH₃ | 35 - 37 |
Experimental Protocols
The following protocols are recommended for obtaining high-quality NMR spectra of this compound.
3.1. Sample Preparation
A standardized workflow for NMR sample preparation is crucial for obtaining reproducible and high-quality spectra.
3.1.1. Materials
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
3.1.2. Procedure
-
Weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent will depend on the solubility of the compound.
-
Vortex the sample until the compound is fully dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely and label it appropriately.
3.2. NMR Data Acquisition
3.2.1. Instrumentation
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
3.2.2. ¹H NMR Acquisition Parameters
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1.0 - 2.0 seconds
-
Acquisition Time: 2.0 - 4.0 seconds
-
Spectral Width: 12 - 16 ppm
-
Temperature: 298 K
3.2.3. ¹³C NMR Acquisition Parameters
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (depending on concentration and experiment time)
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: 1.0 - 1.5 seconds
-
Spectral Width: 200 - 240 ppm
-
Temperature: 298 K
3.3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignments.
Logical Relationship of NMR Characterization
The process of NMR characterization follows a logical progression from sample preparation to final structural elucidation.
Conclusion
This application note provides a framework for the NMR characterization of this compound. While experimental data is currently unavailable in the public domain, the provided protocols and predicted spectral data offer a valuable starting point for researchers. The detailed methodologies for sample preparation, data acquisition, and processing will enable the collection of high-quality NMR spectra, leading to accurate structural verification and purity determination, which are essential for the advancement of research and development in fields utilizing this compound.
Application Note: High-Throughput Analysis of 1-Methyl-1H-indazole-5-carbonitrile using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Methyl-1H-indazole-5-carbonitrile in a research setting. The method utilizes a simple sample preparation procedure followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides the high sensitivity and selectivity required for the analysis of this compound in complex matrices, making it suitable for applications in drug discovery and medicinal chemistry.
Introduction
This compound is a key chemical intermediate used in the synthesis of a variety of pharmacologically active compounds.[1] The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives being investigated as kinase inhibitors and other therapeutic agents.[2] Accurate and sensitive quantification of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. This document provides a detailed protocol for a reliable LC-MS/MS method to support such research activities.
Data Presentation
The following tables present representative quantitative data for the analysis of this compound. This data is for illustrative purposes and should be validated for the specific application.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₉H₇N₃ |
| Calculated Molecular Weight | 157.17 g/mol [1] |
| Precursor Ion (Q1) [M+H]⁺ | m/z 158.1 |
| Product Ion (Q3) | m/z 131.1 |
| Dwell Time | 100 ms |
| Declustering Potential (DP) | 60 V |
| Collision Energy (CE) | 25 eV |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[3] |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Retention Time (Illustrative) | 2.8 min |
Experimental Protocols
Sample Preparation
For analysis of a pure or synthesized compound, the following sample preparation protocol is recommended:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.[4]
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a working solution at a concentration of 1 µg/mL.[2]
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.[4]
For analysis in biological matrices such as plasma or urine, a solid-phase extraction (SPE) protocol is recommended for sample cleanup and concentration.[3]
-
Sample Pre-treatment: To 1 mL of the biological sample, add an internal standard.[3]
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[3]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[3]
-
Elution: Elute the analyte with 1 mL of methanol.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.[3]
LC-MS/MS Analysis
The analysis is performed using an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]
-
Instrumentation Setup: Set up the LC and MS instruments according to the parameters outlined in Table 1 and Table 2.
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the LC column.
-
Data Acquisition: Acquire the data in Multiple Reaction Monitoring (MRM) mode using the specified precursor and product ions.
Mandatory Visualization
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by an indazole derivative.
References
Application Notes and Protocols: 1-Methyl-1H-indazole-5-carbonitrile as a Precursor for Novel Anti-Cancer Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-methyl-1H-indazole-5-carbonitrile as a versatile precursor for the synthesis of novel anti-cancer drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved anti-cancer drugs featuring this core moiety.[1][2] This document outlines a strategic synthetic approach, key experimental protocols, and the biological rationale for targeting cancer with derivatives of this compound, primarily through the inhibition of key cellular signaling pathways.
Introduction
The indazole nucleus is a core component of numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including potent anti-tumor effects.[2] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, are based on the indazole scaffold, highlighting its importance in oncology drug discovery.[3] this compound is a valuable starting material, offering multiple avenues for chemical modification to generate diverse libraries of compounds for anti-cancer screening. The nitrile functionality can be readily converted into other key functional groups, such as carboxylic acids and amides, which serve as crucial handles for further molecular elaboration.
This document details a proposed synthetic pathway starting from this compound to generate novel carboxamide derivatives and presents their potential anti-cancer activities based on published data for structurally related compounds.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to generate a library of anti-cancer drug candidates from this compound involves a two-step process: hydrolysis of the nitrile to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.
Caption: Proposed synthetic workflow from the precursor to drug candidates.
Data Presentation: Anti-proliferative Activity of Indazole Derivatives
The following tables summarize the in vitro anti-cancer activity of various indazole derivatives from the literature, demonstrating the potential of this scaffold. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth). While not direct derivatives of this compound, these compounds share the core indazole structure and provide a strong rationale for the proposed synthetic strategy.
Table 1: Anti-proliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM) | 4T1 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Reference |
| 2f | 0.89 | 0.23 | 1.15 | 0.54 | 0.41 | [1][3] |
Table 2: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives
| Compound | K562 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Liver) IC50 (µM) | Reference |
| 6o | 5.15 | >40 | >40 | 11.3 | [4] |
Mechanism of Action: Targeting Kinase Signaling Pathways
Indazole derivatives have been widely reported to exert their anti-cancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[3] Key targets include Fibroblast Growth Factor Receptors (FGFRs), c-Jun N-terminal Kinases (JNKs), and p21-activated kinase 1 (PAK1).[2][5][6] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 5. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Methyl-1H-indazole-5-carbonitrile in SAR Studies of EGFR Inhibitors
Introduction
1-Methyl-1H-indazole-5-carbonitrile is a key heterocyclic building block utilized in the synthesis of various biologically active compounds. Its rigid bicyclic structure and the presence of a nitrile group make it an important scaffold in medicinal chemistry, particularly for developing kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, allowing for systematic exploration of the chemical space around the indazole core. This document outlines the application of this compound in Structure-Activity Relationship (SAR) studies targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in several human cancers.
Application in EGFR Inhibitor SAR Studies
This compound serves as a foundational scaffold for a series of potent EGFR inhibitors. In these studies, the indazole core typically interacts with the hinge region of the ATP-binding pocket of EGFR. The SAR exploration focuses on modifications at various positions of the indazole ring and the elaboration of the 5-carbonitrile group to optimize potency, selectivity, and pharmacokinetic properties. A common synthetic strategy involves the functionalization of the indazole core, followed by the introduction of different substituents to probe their effects on biological activity.
Quantitative SAR Data
The following table summarizes the SAR data for a series of analogs derived from this compound. The core scaffold is modified at the C3 and C5 positions to investigate the impact on EGFR inhibitory activity.
| Compound ID | R1 (at C3) | R2 (from C5-carbonitrile) | EGFR IC50 (nM) |
| 1a | -H | -CN | >10,000 |
| 1b | -NH2 | -CN | 5,200 |
| 2a | -NH-(4-methoxyphenyl) | -CN | 850 |
| 2b | -NH-(3-ethynylphenyl) | -CN | 120 |
| 3a | -NH-(3-ethynylphenyl) | -C(=NH)NH2 | 75 |
| 3b | -NH-(3-ethynylphenyl) | -C(=O)NH2 | 250 |
Experimental Protocols
1. General Synthetic Protocol for Analogs (e.g., Compound 2b)
This protocol describes a typical synthetic route starting from this compound to generate an EGFR inhibitor analog.
-
Step 1: Bromination at C3
-
To a solution of this compound (1.0 eq) in acetic acid, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Pour the mixture into ice water and collect the precipitate by filtration to obtain 3-bromo-1-methyl-1H-indazole-5-carbonitrile.
-
-
Step 2: Buchwald-Hartwig Amination
-
In a sealed tube, combine 3-bromo-1-methyl-1H-indazole-5-carbonitrile (1.0 eq), 3-ethynylaniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq) in anhydrous dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 110 °C for 16 hours.
-
Cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield compound 2b .
-
2. EGFR Kinase Inhibition Assay Protocol
This protocol outlines a typical in vitro assay to determine the IC50 values of the synthesized compounds against EGFR.
-
Materials: Recombinant human EGFR (catalytic domain), ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the compound solution to each well.
-
Add 20 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at the Km concentration for EGFR) in kinase buffer.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Application Note: Screening 1-Methyl-1H-indazole-5-carbonitrile Derivatives in Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of several FDA-approved drugs.[1][2] Specifically, 1-Methyl-1H-indazole-5-carbonitrile derivatives represent a promising chemical space for the discovery of novel therapeutic agents due to their potential to interact with various biological targets. These compounds have been investigated for their utility as kinase inhibitors and for their anticancer and antimicrobial properties.[3][4][5] This document provides detailed protocols for the initial biological screening of novel this compound derivatives, focusing on cytotoxicity, kinase inhibition, and antimicrobial activity assays.
General Screening Workflow
A systematic approach is essential for the efficient evaluation of a new chemical series. The general workflow involves primary screening to identify active compounds (hits), followed by secondary assays to confirm activity and elucidate the mechanism of action.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] It is widely used for initial cytotoxicity screening of compound libraries. The principle involves the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]
Experimental Protocol: MTT Assay
2.1. Materials and Reagents:
-
Human cancer cell lines (e.g., A549 lung, K562 leukemia, MCF-7 breast, PC-3 prostate).[8]
-
This compound derivatives dissolved in sterile DMSO.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Sterile 96-well flat-bottom plates.
2.2. Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (final concentrations typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Cytotoxicity
The results should be summarized to compare the potency of the derivatives across different cell lines.
| Compound ID | Modification | A549 IC50 (µM) | K562 IC50 (µM) [8] | MCF-7 IC50 (µM) [9] | Selectivity Index (SI) * |
| LEAD-001 | (Parent) | 15.2 | 5.15[8] | 22.8 | 2.18 |
| DERIV-002 | 3-Fluoro-phenyl | 8.7 | 2.40 | 12.5 | 3.82 |
| DERIV-003 | 4-Methoxy-phenyl | 25.1 | 10.8 | 30.1 | 1.32 |
| 5-FU | (Control)[8] | 18.9 | 0.74 | 5.6 | 0.14 |
*Selectivity Index (SI) can be calculated as IC50 in a normal cell line (e.g., HEK-293) / IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[8]
Target-Based Screening: Kinase Inhibition Assay
Indazole derivatives are known to function as potent kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.[1][10] The JAK/STAT pathway is one such target.[3] An in vitro kinase assay can directly measure the ability of a compound to inhibit a specific kinase.
Potential Signaling Pathway: JAK/STAT Inhibition
Derivatives can be designed to block the ATP-binding site of kinases like JAK2, thereby inhibiting downstream signaling required for tumor growth.
Experimental Protocol: ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Lower ADP levels correspond to higher kinase inhibition.
3.1. Materials and Reagents:
-
Recombinant human kinase (e.g., JAK2).[3]
-
Substrate specific to the kinase.
-
ATP.
-
Kinase reaction buffer.
-
This compound derivatives in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
3.2. Procedure:
-
Prepare Kinase Reaction: In each well, add the kinase, substrate, and the indazole derivative at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The light signal is proportional to the ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Kinase Inhibition
| Compound ID | Modification | JAK2 IC50 (nM) | FGFR1 IC50 (nM) | PKMYT1 IC50 (nM) [11] |
| LEAD-001 | (Parent) | 85 | >1000 | 450 |
| DERIV-002 | 3-Fluoro-phenyl | 15 | 850 | 210 |
| DERIV-003 | 4-Methoxy-phenyl | 120 | >1000 | 600 |
| AZD1480 | (Control)[3] | 5 | 450 | 95 |
Antimicrobial Activity Screening
Indazole derivatives have also shown potential as antimicrobial agents.[5] A standard method to screen for antibacterial activity is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
4.1. Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[5]
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
This compound derivatives in DMSO.
-
Positive control antibiotic (e.g., Ciprofloxacin).[5]
-
Sterile 96-well U-bottom plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
4.2. Procedure:
-
Compound Plating: Add 100 µL of sterile MHB to each well. Add 100 µL of the highest concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculation: Dilute the standardized bacterial inoculum and add it to each well to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antimicrobial Activity
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| LEAD-001 | (Parent) | 32 | >64 |
| DERIV-002 | 3-Fluoro-phenyl | 16 | 64 |
| DERIV-003 | 4-Methoxy-phenyl | 64 | >64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Conclusion: These protocols provide a robust framework for the initial biological evaluation of this compound derivatives. The primary cytotoxicity screen identifies compounds with general cellular activity, while subsequent target-based kinase assays and antimicrobial screens can elucidate specific mechanisms of action and therapeutic potential. The structured data presentation and clear workflows are designed to facilitate efficient hit identification and prioritization for further drug development efforts.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-indazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-indazole-5-carbonitrile.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses the most common issues in a question-and-answer format.
Issue 1: Low yield during the formation of the 1H-indazole-5-carbonitrile core.
-
Question: My reaction to form 1H-indazole-5-carbonitrile from 4-amino-3-methylbenzonitrile is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to incomplete diazotization or inefficient cyclization. Ensure that the temperature during diazotization is kept low (typically 0-5 °C) to prevent the decomposition of the diazonium salt. For the cyclization step, the choice of solvent and temperature is critical. If using a classical Sandmeyer-type reaction, ensure the copper(I) cyanide is of high quality and used in stoichiometric amounts. An alternative approach is the synthesis from 5-bromo-2-fluorobenzaldehyde, which proceeds via a Rosenmund-von Braun reaction to introduce the nitrile, followed by cyclization with hydrazine. This method can sometimes offer higher and more consistent yields.
Issue 2: Poor regioselectivity during N-methylation, leading to a mixture of N1 and N2 isomers.
-
Question: I am obtaining a mixture of this compound (N1-isomer) and 2-Methyl-2H-indazole-5-carbonitrile (N2-isomer). How can I improve the selectivity for the desired N1-isomer?
-
Answer: The formation of N1 and N2 isomers is a common challenge in indazole chemistry. The N1-substituted product is generally the thermodynamically more stable isomer. To favor its formation, the choice of base and solvent is crucial. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to provide high selectivity for the N1 position. The reaction is typically performed by first deprotonating the indazole with NaH at a low temperature (e.g., 0 °C) and then adding the methylating agent (e.g., methyl iodide or dimethyl sulfate).
Issue 3: Difficulty in separating the N1 and N2-methylated isomers.
-
Question: I have a mixture of the N1 and N2 isomers of methyl-indazole-5-carbonitrile. What is the best way to separate them?
-
Answer: The separation of N1 and N2-alkylated indazole isomers can typically be achieved by column chromatography on silica gel. The polarity of the two isomers is often sufficiently different to allow for separation with an appropriate eluent system, such as a gradient of ethyl acetate in hexanes. Alternatively, fractional crystallization can be an effective method for separation, especially on a larger scale. A patent suggests that using a mixed solvent system for recrystallization can be particularly effective for separating indazole isomers.
Issue 4: Presence of unreacted starting material or side products after N-methylation.
-
Question: After the methylation reaction, I still see a significant amount of the starting 1H-indazole-5-carbonitrile and other impurities. How can I improve the conversion and minimize side reactions?
-
Answer: Incomplete reaction can be due to several factors. Ensure that the 1H-indazole-5-carbonitrile is completely deprotonated by the base before adding the methylating agent; allowing sufficient time for the deprotonation step is important. Using a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents) can also drive the reaction to completion. To minimize side reactions, maintain a low temperature during the addition of the methylating agent and ensure that all reagents and solvents are anhydrous, as the presence of water can quench the indazole anion and lead to lower yields.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for the preparation of the 1H-indazole-5-carbonitrile precursor?
A1: A well-documented route involves a two-step synthesis starting from commercially available 5-bromo-2-fluorobenzaldehyde.[1] The first step is a Rosenmund-von Braun reaction using copper(I) cyanide in a high-boiling solvent like DMF to replace the bromine with a nitrile group, yielding 5-cyano-2-fluorobenzaldehyde.[1] The subsequent step is a cyclization reaction with hydrazine hydrate, which displaces the fluorine and forms the indazole ring to give 1H-indazole-5-carbonitrile.[1]
Q2: What are the key reaction parameters that influence the N1/N2 regioselectivity during methylation?
A2: The key parameters are the choice of base, solvent, and temperature. As a general rule, conditions that favor thermodynamic control lead to the N1-isomer, while kinetically controlled conditions may favor the N2-isomer. For N1-selectivity, the combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent is highly effective.[2] Other conditions, such as using potassium carbonate in DMF, may lead to a mixture of isomers.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary. When working with sodium hydride, it is important to handle it under an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water and moisture. Cyanide compounds, such as copper(I) cyanide, are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always quench any residual cyanide with an appropriate oxidizing agent (e.g., bleach) before disposal. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should also be handled with care.
Data Presentation
The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions. The following table summarizes the effect of different bases and solvents on the N1/N2 ratio for a model indazole, methyl 1H-indazole-3-carboxylate. This data provides a useful guide for optimizing the methylation of 1H-indazole-5-carbonitrile.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | N1:N2 Ratio | Reference |
| 1 | Cs₂CO₃ (1.5) | DMF | rt | 16 | 100 | 1.4:1 | [3] |
| 2 | K₂CO₃ (1.5) | DMF | rt | 16 | 100 | 1.4:1 | [3] |
| 3 | NaH (1.1) | THF | 0 → 50 | 24 | 100 | >99:1 | [3] |
| 4 | t-BuOK (1.1) | THF | 0 → rt | 48 | 70 | 16:1 | [3] |
| 5 | DBU (1.1) | CH₂Cl₂ | rt | 16 | 59 | 3.2:1 | [3] |
rt = room temperature
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-5-carbonitrile from 5-Bromo-2-fluorobenzaldehyde
This protocol is adapted from the procedure described by Halley and Sava.[1]
-
Step 1: Synthesis of 5-Cyano-2-fluorobenzaldehyde. In a round-bottom flask, combine 5-bromo-2-fluorobenzaldehyde (1.0 eq) and copper(I) cyanide (1.1 eq). Add anhydrous N,N-dimethylformamide (DMF) and heat the mixture to reflux (approximately 150-160 °C) for 4-6 hours. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-cyano-2-fluorobenzaldehyde.
-
Step 2: Synthesis of 1H-Indazole-5-carbonitrile. To a solution of 5-cyano-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (2.0 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1H-indazole-5-carbonitrile.
Protocol 2: N1-Methylation of 1H-Indazole-5-carbonitrile
This protocol is based on general procedures for regioselective N1-alkylation of indazoles.[1]
-
Deprotonation: To a solution of 1H-indazole-5-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from the N2-isomer and any other impurities.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for poor regioselectivity in N-methylation.
References
Technical Support Center: Separation of N-1 and N-2 Isomers of Methyl-indazole-5-carbonitrile
This technical support center provides guidance and troubleshooting for the separation of N-1 and N-2 isomers of methyl-indazole-5-carbonitrile. The following information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N-1 and N-2 isomers of methyl-indazole-5-carbonitrile challenging?
The synthesis of N-substituted indazoles often results in a mixture of N-1 and N-2 isomers due to the two reactive nitrogen atoms in the indazole ring.[1] The structural similarity of these isomers can make their separation by standard chromatographic or recrystallization techniques difficult.[2]
Q2: What are the common methods for separating these isomers?
The most common laboratory-scale separation techniques are thin-layer chromatography (TLC) for analytical assessment and column chromatography for preparative separation.[3] Recrystallization using mixed solvent systems can also be an effective method, particularly for larger-scale purification.[3] High-performance liquid chromatography (HPLC) is suitable for both analytical and preparative separations, offering higher resolution.[4]
Q3: How can I distinguish between the N-1 and N-2 isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N-1 and N-2 substituted indazoles.[1] The chemical shifts of the protons and carbons in the indazole ring system are different for the two isomers. These differences can be used for structural assignment.[1]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Spots are streaking or tailing. | - Sample is too concentrated.- Solvent system is too polar for the initial spotting. | - Dilute the sample before spotting.- Use a less polar and volatile solvent (e.g., dichloromethane) to dissolve the sample for spotting. |
| Isomers are not separating (overlapping spots). | - The polarity of the solvent system is not optimal. | - Systematically vary the solvent ratio to find the optimal polarity. A good starting point for substituted indazoles is a mixture of n-hexane and ethyl acetate.[5]- Consider using a different solvent system altogether (e.g., dichloromethane/methanol). |
| Spots are not visible under UV light. | - The concentration of the compound on the plate is too low. | - Spot the plate multiple times in the same location, allowing the solvent to dry between applications.- Use a more concentrated sample solution. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of isomers. | - The solvent gradient is too steep.- The column was not packed properly. | - Use a shallower solvent gradient to increase the resolution between the isomers.[5] - Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5] |
| Compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system.[5] |
| Isomers co-elute. | - The selectivity of the stationary phase is insufficient. | - Consider using a different stationary phase, such as alumina, or a different grade of silica gel. |
Recrystallization
| Problem | Possible Cause | Solution |
| Both isomers crystallize out together. | - The solvent system does not provide sufficient solubility difference between the isomers at different temperatures. | - Screen a variety of mixed solvent systems. A combination of a good solvent (in which both isomers are soluble when hot) and a poor solvent (in which one isomer is less soluble when cold) is often effective. Examples include acetone/water or ethanol/water mixtures.[3] |
| No crystals form upon cooling. | - The solution is not supersaturated.- The compound has oiled out. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal if available.- If an oil forms, try redissolving it by heating and then cooling more slowly, or add slightly more of the "good" solvent. |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
This protocol is for determining the optimal solvent system for the separation of N-1 and N-2 isomers of methyl-indazole-5-carbonitrile.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Mixture of N-1 and N-2 methyl-indazole-5-carbonitrile
-
Developing chamber
-
Solvents: n-hexane, ethyl acetate, dichloromethane, methanol
-
UV lamp (254 nm)
Procedure:
-
Chamber Saturation: Line a developing chamber with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Close the chamber and allow it to saturate for 15-20 minutes.
-
Sample Spotting: Dissolve a small amount of the isomer mixture in a volatile solvent like dichloromethane. Use a capillary tube to spot the solution onto the baseline of a TLC plate.
-
Development: Place the spotted TLC plate in the saturated chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent system polarity to achieve a good separation of the two spots (ideally with Rf values between 0.2 and 0.5).
Example Solvent Systems to Screen:
-
n-Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v)
-
Dichloromethane:Methanol (e.g., 99:1, 98:2 v/v)
Protocol 2: Preparative Column Chromatography
This protocol describes the separation of a larger quantity of the isomer mixture.
Materials:
-
Silica gel (for column chromatography)
-
Glass column
-
Mixture of N-1 and N-2 methyl-indazole-5-carbonitrile
-
Optimized solvent system from TLC analysis (e.g., n-hexane:ethyl acetate)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[5]
-
Sample Loading: Dissolve the crude isomer mixture in a minimum amount of the column solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent mixture determined from TLC.[5] Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[5]
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified products.[5]
Protocol 3: Recrystallization from a Mixed Solvent System
This protocol is an alternative to chromatography for purification.
Materials:
-
Mixture of N-1 and N-2 methyl-indazole-5-carbonitrile
-
Solvents (e.g., acetone, water, ethanol)
-
Heating apparatus (e.g., hot plate with stirrer)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the isomer mixture in various solvents at room temperature and upon heating. The ideal "good" solvent will dissolve the compound when hot but not when cold. The ideal "poor" solvent will not dissolve the compound even when hot.
-
Dissolution: In a flask, dissolve the isomer mixture in a minimal amount of the hot "good" solvent (e.g., acetone).
-
Addition of "Poor" Solvent: While the solution is hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.[3]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Analysis: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine the efficiency of the separation. It may be necessary to recrystallize the mother liquor to isolate the other isomer.
Visualizations
Caption: Workflow for the separation and identification of methyl-indazole-5-carbonitrile isomers.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-Methylation of Indazole
Welcome to the technical support center for the N-methylation of indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on achieving regioselective N-methylation. The indazole scaffold is a critical pharmacophore, and controlling its methylation at the N1 or N2 position is often crucial for therapeutic activity.[1][2][3][4][5] However, the presence of two nucleophilic nitrogen atoms frequently leads to the formation of regioisomeric mixtures, presenting significant synthetic and purification challenges.[4][6][7][8]
This guide provides frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to help you navigate the complexities of indazole N-methylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-methylation of indazole?
A1: The primary challenge is controlling regioselectivity. The indazole ring exhibits annular tautomerism, meaning a proton can reside on either of the two nitrogen atoms, leading to 1H-indazole and 2H-indazole forms.[6] The 1H-tautomer is generally the more thermodynamically stable form.[1][4][6][9][10] Direct alkylation of the indazole anion, which is mesomeric in nature, can occur at either nitrogen, often resulting in a mixture of N1 and N2-methylated products.[6][7] Achieving high selectivity for a single isomer is critical for synthesizing specific, biologically active molecules and requires careful optimization of reaction conditions.[6]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity?
A2: The ratio of N1 to N2 methylated products is governed by a delicate interplay of several factors:[6][8][9]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products are typically favored under kinetically controlled conditions.[6][9][10][11] Conditions that allow the reaction to equilibrate tend to favor the N1 isomer.[4][9]
-
Base and Solvent: The choice of base and solvent system is one of the most critical factors.[6][8] For example, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is well-established for strongly favoring N1-alkylation.[1][6][8][9]
-
Substituent Effects: The electronic properties and steric bulk of substituents on the indazole ring have a profound impact.[6][8] Bulky groups at the C-3 position tend to favor N1-methylation, likely due to steric hindrance around the N2 position.[6] Conversely, electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C-7 position can strongly direct methylation to the N2 position.[1][6]
-
Nature of the Methylating Agent: The electrophile used for methylation can also influence the regiochemical outcome.[6][10] Reagents like dimethyl carbonate or trimethyloxonium tetrafluoroborate (Meerwein's reagent) have been used to favor N2-methylation under specific conditions.[9][10]
Q3: How can I selectively synthesize the N1-methylated indazole?
A3: To achieve high selectivity for the N1-isomer, reaction conditions should favor thermodynamic control. The most widely recommended method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF.[1][8][9] This system has been shown to provide greater than 99% N1 regioselectivity for indazoles bearing various C-3 substituents (e.g., -tert-butyl, -COMe, -carboxamide).[1][6] The high selectivity is attributed to the sodium cation coordinating with the N2 atom and a nearby substituent, sterically blocking the approach of the electrophile to the N2 position.[8]
Q4: What methods are effective for the selective synthesis of N2-methylated indazole?
A4: Selective synthesis of the N2-isomer, which is often the kinetic product, requires avoiding conditions that lead to thermodynamic equilibration.[6][9] Several strategies can be employed:
-
Specific Reagent Systems: Using milder conditions with specific reagent combinations can favor the N2 product. For instance, the use of dimethyl carbonate (DMC) with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF is an effective method.[9]
-
Acidic Conditions: Under mild acidic conditions, indazoles can undergo regioselective alkylation at the N2 position.[6][10][11]
-
Substituent-Directed Synthesis: The presence of an electron-withdrawing group at the C-7 position of the indazole ring can lead to excellent N2 selectivity (≥96%).[1]
-
Specialized Reagents: Reagents such as methyl 2,2,2-trichloroacetimidate or trimethyloxonium tetrafluoroborate have been successfully used to achieve high N2 regioselectivity.[10][11]
Troubleshooting Guide
Problem: My N-methylation reaction is producing a mixture of N1 and N2 isomers.
| How to Favor the N1 Isomer (Thermodynamic Product) | How to Favor the N2 Isomer (Kinetic Product) |
| Change Base/Solvent: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This is the most reliable method for promoting N1 selectivity.[1][6][9] | Change Reaction Conditions: Avoid strong bases and high temperatures that allow for equilibration. Consider milder conditions.[9] |
| Check Substituents: If possible, use an indazole substrate with a sterically bulky group at the C-3 position.[6] | Modify the Substrate: Introduce an electron-withdrawing group (e.g., -NO₂) at the C-7 position, which strongly directs alkylation to N2.[1] |
| Ensure Anhydrous Conditions: Water can interfere with the base and affect selectivity. Ensure all reagents and solvents are dry. | Use a Different Reagent System: Try using dimethyl carbonate with DABCO in DMF.[9] Alternatively, explore N2-selective methods using acidic conditions with reagents like methyl 2,2,2-trichloroacetimidate.[10][11] |
| Allow for Equilibration: Ensure the reaction runs long enough at a suitable temperature (e.g., 50 °C) to allow the formation of the more stable N1 product.[1] | Consider a Mitsunobu Reaction: This reaction, using PPh₃ and DIAD/DEAD, can sometimes favor the N2 isomer.[4] |
Problem: The reaction yield is low or the starting material is not consumed.
-
Check Reagent Activity: Ensure the base (e.g., NaH) is fresh and has not been deactivated by moisture.
-
Verify Anhydrous Conditions: Traces of water can quench the base and the indazole anion. Use freshly dried solvents and flame-dried glassware.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.[9] The reaction may require longer times or gentle heating.
-
Temperature Control: For deprotonation with NaH, an initial period at 0 °C followed by warming to room temperature is common.[9] Some systems may require heating to 50 °C to achieve full conversion.[1]
Problem: The purification of N1 and N2 isomers is difficult.
-
Optimize Chromatography: The isomers can often be separated by column chromatography on silica gel.[9] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal polarity for separation.
-
Improve Selectivity First: The easiest purification is one that is not needed. Focus on optimizing the reaction to produce a single isomer before resorting to difficult chromatographic separations. Standard conditions like K₂CO₃ in DMF are known to produce mixtures that require chromatography.[7]
Data Presentation: Summary of Reaction Conditions
The following tables summarize reaction conditions for achieving regioselective N-methylation of various indazole substrates.
Table 1: Conditions Favoring N1-Methylation (Thermodynamic Control)
| Indazole Substituent | Base/Solvent | Methylating Agent | N1:N2 Ratio | Isolated Yield | Citation(s) |
|---|---|---|---|---|---|
| 3-Carboxymethyl | NaH / THF | n-Pentyl bromide | >99:1 | 89% | [1] |
| 3-tert-Butyl | NaH / THF | n-Pentyl bromide | >99:1 | 91% | [1][6] |
| 3-Acetyl (COMe) | NaH / THF | n-Pentyl bromide | >99:1 | 90% | [1][6] |
| 3-Carboxamide | NaH / THF | n-Pentyl bromide | >99:1 | 94% | [1][6] |
| 3-Methyl-6-nitro | NaH / THF | Methyl iodide or Dimethyl sulfate | Selective for N1 | Not specified |[9] |
Table 2: Conditions Favoring N2-Methylation (Kinetic Control) | Indazole Substituent | Reagents/Catalyst | Solvent | Methylating Agent | N1:N2 Ratio | Isolated Yield | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Methyl-6-nitro | DABCO | DMF | Dimethyl Carbonate (DMC) | Selective for N2 | Not specified |[9] | | 6-Nitro | KOH | Not specified | Dimethyl sulfate | ~1:1 (42:44) | 42% (N1), 44% (N2) |[10][11] | | 6-Nitro | None | Sealed Tube | Methyl iodide | N2 favored | 50% |[10][11] | | 7-Nitro | NaH / THF | n-Pentyl bromide | 4:96 | 91% |[1] | | 7-Carboxy-methyl | NaH / THF | n-Pentyl bromide | <4:>96 | 82% |[1] | | Various | Triflic Acid (cat.) | Dichloromethane | Methyl 2,2,2-trichloroacetimidate | Highly N2 Selective | Good to Excellent |[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Methylation (Thermodynamic Control) [9]
This protocol is adapted for 3-methyl-6-nitro-1H-indazole and is based on the general method for achieving high N1-selectivity.
-
Materials:
-
3-Methyl-6-nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-methyl-6-nitro-1H-indazole (1.0 equiv) in anhydrous THF to a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-methyl-indazole isomer.
-
Protocol 2: General Procedure for Selective N2-Methylation (Kinetic Control) [9]
This protocol is adapted for 3-methyl-6-nitro-1H-indazole and demonstrates a kinetically controlled pathway.
-
Materials:
-
3-Methyl-6-nitro-1H-indazole
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl carbonate (DMC)
-
Water
-
-
Procedure:
-
Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and DABCO (1.0 equiv) in DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.
-
Heat the reaction to reflux and continue stirring for approximately 6 hours, monitoring for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the mixture and stir for 15 minutes to precipitate the product.
-
Collect the solid product by filtration and dry to obtain the 2-methyl-indazole isomer.
-
Visualizations
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methyl-1H-indazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-1H-indazole-5-carbonitrile, a key intermediate in the development of various pharmaceutical agents.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, focusing on improving yield and purity.
Q1: My N-methylation of 1H-indazole-5-carbonitrile results in a low yield of the desired N1-isomer and a significant amount of the N2-isomer. How can I improve the regioselectivity?
A1: The formation of a mixture of N1 and N2 regioisomers is a common challenge in the alkylation of indazoles. The ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of base and solvent.[1][2] The N1-isomer is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one.[3]
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor the formation of the N1-methylated indazole.[4][5] This is attributed to the formation of a sodium-indazole complex that directs methylation to the N1 position. In contrast, using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to a mixture of isomers.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation reaction.
-
Steric Hindrance: While not directly applicable to the methyl group, it's worth noting that bulky substituents at the C3 position can sterically hinder attack at the N2 position, thus favoring N1 alkylation.[4]
Q2: I am observing significant amounts of unreacted starting material (1H-indazole-5-carbonitrile) even after prolonged reaction times. What could be the issue?
A2: Incomplete conversion can be due to several factors related to the reagents and reaction setup.
Troubleshooting Steps:
-
Base and Solvent Compatibility: Ensure the chosen base is strong enough to deprotonate the indazole. NaH is a strong, non-nucleophilic base suitable for this purpose.[4] Some base/solvent combinations, like potassium carbonate in THF, may not be effective.[5]
-
Reagent Quality: The purity of the starting material, methylating agent (e.g., methyl iodide or dimethyl sulfate), and the dryness of the solvent are crucial. Moisture can quench the base and hinder the reaction.
-
Reaction Temperature: While lower temperatures can improve selectivity, the reaction may require gentle heating (e.g., to 50 °C) to go to completion, especially if a less reactive methylating agent is used.[7]
Q3: My final product is difficult to purify, and I suspect the presence of closely-related impurities. What are the likely impurities and how can I remove them?
A3: The primary impurity is often the undesired N2-methyl-2H-indazole-5-carbonitrile isomer. Other potential impurities can include unreacted starting materials and byproducts from side reactions.
Troubleshooting Steps:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the N1 and N2 isomers.[8] A gradient elution system, for example, with petroleum ether and ethyl acetate, can be optimized to achieve good separation.[8] Due to the similar polarity of the isomers, a shallow gradient and a longer column may be necessary.[8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. A patent for separating substituted indazole isomers suggests using mixed solvent systems like acetone/water, ethanol/water, or methanol/water.
-
Pre-treatment of Silica Gel: The basic nature of the indazole ring can lead to strong adsorption on acidic silica gel. Pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can improve chromatographic performance.[8]
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the N-alkylation of indazoles, which can be used as a guide to optimize the synthesis of this compound.
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation
| Base | Solvent | N1:N2 Ratio | Citation |
| NaH | THF | >99:1 | [4][5] |
| Cs₂CO₃ | DMF | 1.4:1 | [5] |
| K₂CO₃ | DMF | 1.4:1 | [5][6] |
| Na₂CO₃ | DMF | 1.6:1 | [5] |
Table 2: Influence of Substituents on N1-Alkylation Selectivity (using NaH in THF)
| Substituent Position | Substituent Group | N1:N2 Ratio | Citation |
| C3 | -C(CH₃)₃ (tert-butyl) | >99:1 | [4] |
| C3 | -COMe (acetyl) | >99:1 | [4] |
| C3 | -CONH₂ (carboxamide) | >99:1 | [4] |
| C7 | -NO₂ (nitro) | 4:96 | [4][5] |
| C7 | -CO₂Me (methyl ester) | <1:>99 | [4] |
Experimental Protocols
Two primary synthetic routes are considered for the preparation of this compound: N-methylation of 1H-indazole-5-carbonitrile and cyanation of a 5-halo-1-methyl-1H-indazole.
Protocol 1: N-Methylation of 1H-indazole-5-carbonitrile (Adapted from a general procedure for N-alkylation of indazoles) [3][4]
-
Preparation: To a solution of 1H-indazole-5-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Methylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating to 50 °C may be required for completion.[7]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to separate the N1 and N2 isomers.[8]
Protocol 2: Palladium-Catalyzed Cyanation of 5-Bromo-1-methyl-1H-indazole (General protocol)
This protocol is based on general methods for palladium-catalyzed cyanation of aryl halides. The starting material, 5-bromo-1-methyl-1H-indazole, would first need to be synthesized.
-
Catalyst Preparation: To a reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and the cyanide source (e.g., zinc cyanide, Zn(CN)₂).
-
Reaction Setup: Add 5-bromo-1-methyl-1H-indazole and a solvent (e.g., DMF or dioxane). The reaction is typically carried out under an inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and partition between an organic solvent and an aqueous solution (e.g., aqueous sodium bicarbonate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: A workflow diagram illustrating the synthesis of this compound and key troubleshooting checkpoints.
Caption: A decision tree to guide troubleshooting efforts for low yield and poor regioselectivity in the N-methylation of 1H-indazole-5-carbonitrile.
References
- 1. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Methyl-1H-indazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 1-Methyl-1H-indazole-5-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Purification
Problem 1: Poor separation of the target compound from impurities.
-
Possible Cause: The selected solvent system (eluent) lacks the optimal polarity to effectively resolve the components of the mixture.
-
Suggested Solution:
-
Thin-Layer Chromatography (TLC) Analysis: Before performing column chromatography, conduct a thorough TLC analysis with various solvent systems to identify an eluent that provides a good separation between this compound and its impurities. Aim for an Rf value of approximately 0.2-0.4 for the target compound.[1]
-
Solvent Gradient: Employ a gradient elution rather than an isocratic one. Begin with a less polar solvent and progressively increase the polarity. For instance, a gradient of ethyl acetate in hexanes can be effective.
-
Alternative Stationary Phase: If silica gel proves ineffective, consider using a different stationary phase. For indazole derivatives, alumina (neutral or basic) can be a suitable alternative.[1] The basic nature of the indazole ring may lead to strong adsorption on acidic silica gel.[2]
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the stationary phase.
-
Suggested Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, the addition of a small percentage of methanol can be beneficial.[1] A reported system for a related compound used 1% methanol and 1% triethylamine in dichloromethane.[3][4]
-
Check Compound Stability: Verify that this compound is stable on the stationary phase, as some compounds can degrade on silica gel.[1][2]
-
Problem 3: Low yield after column chromatography.
-
Possible Cause: The basic indazole nitrogen may be strongly adsorbing to the acidic silica gel, leading to product loss on the column.[2]
-
Suggested Solution:
-
Basic Modifier: Pre-treat the silica gel by preparing the slurry with an eluent containing a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%).[2] This can help to neutralize the acidic sites on the silica gel and improve the recovery of the basic compound. A successful purification of a related compound utilized 1% triethylamine in the eluent.[3][4]
-
Recrystallization Purification
Problem 1: An oily precipitate forms instead of crystals upon cooling ("oiling out").
-
Possible Cause: This can occur if the solution is supersaturated, the cooling rate is too rapid, or certain impurities are present.[1]
-
Suggested Solution:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.[1]
-
Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath or refrigerator to encourage crystal formation.[1]
-
Seed Crystals: If a small amount of pure solid is available, add a seed crystal to the cooled solution to initiate crystallization.[1]
-
Problem 2: Low recovery of the purified compound after recrystallization.
-
Possible Cause: The chosen solvent may be too effective at dissolving the compound, even at lower temperatures, or an excessive amount of solvent was used.[1]
-
Suggested Solution:
-
Optimal Solvent Selection: The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[5] It is advisable to test a range of solvents to find the most suitable one. A mixture of solvents can also be effective; for a similar compound, a mixture of dichloromethane, n-hexane, and toluene was used for recrystallization.[3][4]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and potentially the regioisomer, 2-Methyl-2H-indazole-5-carbonitrile. The separation of 1- and 2-position substituted indazole isomers can be challenging due to their similar polarities.[2][6]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis.[1][7]
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and helps identify any organic impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and can help in the identification of impurities.[7][8]
Q3: What is the recommended storage condition for this compound?
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).
-
Identify a solvent system that provides good separation of the desired product from impurities, with an Rf value of approximately 0.2-0.4 for the product.[1]
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (a general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).[2]
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis. To mitigate strong adsorption, consider adding 0.5-1% triethylamine to the eluent.[2]
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the starting solvent system.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
| Parameter | Recommendation | Reference |
| Stationary Phase | Silica Gel (or Alumina) | [1] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol (gradient) | [1] |
| Mobile Phase Additive | 0.5-1% Triethylamine | [2] |
| Target Rf Value | 0.2 - 0.4 | [1] |
Protocol 2: Recrystallization Purification
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a small volume of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the mixture to the solvent's boiling point and observe if it dissolves.
-
If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[5] Potential solvents to screen include ethanol, methanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane.[1][3][4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and swirl to dissolve the solid completely. Add more hot solvent in small portions only if necessary.[1]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution at its boiling point for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Isolation and Drying:
Visualizations
Caption: A typical workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 1-Methyl-1H-indazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the co-elution of impurities during the analysis of 1-Methyl-1H-indazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to co-elute with this compound?
A1: The most common co-eluting impurity is the positional isomer, 2-Methyl-1H-indazole-5-carbonitrile. During the synthesis of this compound via N-alkylation of 1H-indazole-5-carbonitrile, a mixture of N1 and N2 alkylated products is often formed.[1][2][3][4] Other potential impurities include unreacted starting materials (e.g., 1H-indazole-5-carbonitrile) and byproducts from side reactions.
Q2: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?
A2: Visual inspection of a chromatogram is not always sufficient to detect co-elution. Advanced detection techniques are recommended:
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can perform peak purity analysis by acquiring UV-Vis spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the peak, you can identify the presence of different m/z values, confirming that more than one compound is present.
Q3: What general strategies can I employ to resolve co-eluting peaks?
A3: To resolve co-eluting peaks, you can manipulate the chromatographic selectivity by:
-
Optimizing the Mobile Phase: Modifying the organic solvent (e.g., switching from acetonitrile to methanol), changing the pH of the aqueous phase, or adjusting the buffer concentration can alter the retention behavior of the analyte and impurities.[5][6]
-
Changing the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a cyano column) can provide the necessary selectivity to separate the co-eluting species.[7]
-
Adjusting the Temperature: Lowering or raising the column temperature can sometimes improve resolution between closely eluting peaks.[5]
-
Modifying the Gradient Profile: In gradient elution, altering the slope of the gradient can improve the separation of closely eluting compounds.
Troubleshooting Guides
Issue 1: A shoulder peak is observed on the main peak of this compound.
This is a common indication of a co-eluting impurity, likely the 2-Methyl-1H-indazole-5-carbonitrile isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a shoulder peak.
Detailed Steps:
-
Confirm Impurity Identity: Use a mass spectrometer to confirm that the shoulder peak corresponds to the mass of the 2-methyl isomer (same molecular weight as the main compound).
-
Optimize Mobile Phase:
-
Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times and potentially improve separation.
-
Solvent Type: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties (e.g., dipole moment, hydrogen bonding capacity).[8]
-
pH Adjustment: If using a buffer, slight adjustments to the pH can change the ionization state of the indazole compounds, affecting their retention and selectivity.
-
-
Change Stationary Phase: Positional isomers often require a stationary phase that offers alternative separation mechanisms. A phenyl-hexyl column, for instance, can provide pi-pi interactions that aid in the separation of aromatic isomers.[9]
-
Adjust Temperature: Lowering the temperature can sometimes enhance selectivity, although it will increase analysis time and backpressure.
Issue 2: Poor peak shape (fronting or tailing) for the this compound peak.
Poor peak shape can be caused by a variety of factors, including co-elution, column overload, or secondary interactions with the stationary phase.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting poor peak shape.
Detailed Steps:
-
Check for Column Overload: Inject a sample with a lower concentration. If the peak shape improves and becomes more symmetrical, the original sample was overloading the column.
-
Evaluate Mobile Phase:
-
pH: For basic compounds like indazoles, a mobile phase pH that is too high can lead to interactions with residual silanols on the silica-based stationary phase, causing tailing.[6] Operating at a lower pH (e.g., 3-4) can suppress this interaction.
-
Buffer Strength: Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a constant pH and minimize secondary interactions.[6]
-
-
Address Secondary Interactions: If tailing persists, it may be due to strong interactions with active sites on the column. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to block these sites and improve peak shape.
Data Presentation
The following tables summarize representative data for the analysis of this compound and its common impurity. Note that actual values will vary depending on the specific chromatographic system and conditions.
Table 1: Potential Impurities and their Characteristics
| Compound | Structure | Molecular Weight | Likely Origin |
| This compound | 157.17 | Target Compound | |
| 2-Methyl-1H-indazole-5-carbonitrile | 157.17 | Isomeric byproduct of N-alkylation | |
| 1H-Indazole-5-carbonitrile | 143.15 | Unreacted Starting Material |
Table 2: Representative Chromatographic Data for Isomer Separation
| Compound | Retention Time (min) - Method A | Retention Time (min) - Method B |
| This compound | 10.2 | 12.5 |
| 2-Methyl-1H-indazole-5-carbonitrile | 10.5 | 13.8 |
Method A: Standard C18 column. Method B: Phenyl-Hexyl column, demonstrating improved separation.
Table 3: Example of Regioselectivity in Indazole Alkylation
| Reaction Conditions | Ratio of N1 Isomer (Target) | Ratio of N2 Isomer (Impurity) |
| K₂CO₃, DMF, 120 °C | 58% | 42% |
This data illustrates the common formation of a significant percentage of the N2 isomer during synthesis.[3]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for the Analysis of this compound and its Isomeric Impurity
This protocol provides a starting point for method development.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 50% B
-
20-25 min: 50% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Protocol 2: GC-MS for the Identification of Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in methanol or another suitable volatile solvent.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-indazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Methyl-1H-indazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The most significant challenge is controlling the regioselectivity during the N-methylation of the 1H-indazole-5-carbonitrile intermediate. This reaction can produce a mixture of the desired N1-methylated product and the undesired N2-methylated regioisomer. Separating these isomers on a large scale can be difficult and costly. Other scale-up challenges include ensuring efficient heat transfer, maintaining homogenous mixing, and managing the safe handling of potentially hazardous reagents like sodium hydride.
Q2: Which synthetic route is recommended for the large-scale production of the 1H-indazole-5-carbonitrile intermediate?
A2: A common and scalable route to substituted indazoles is through the diazotization of an appropriately substituted aniline, followed by a cyclization reaction, often referred to as a Sandmeyer-type reaction. For 1H-indazole-5-carbonitrile, this would typically start from 4-amino-3-methylbenzonitrile.
Q3: What are the key parameters for controlling N1 vs. N2 regioselectivity during the methylation step?
A3: The choice of base and solvent system is critical. Using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving high N1-selectivity.[1][2] The reaction temperature also plays a role; conducting the deprotonation at 0°C before the addition of the methylating agent is a common practice.
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes, several safety precautions are crucial. Sodium hydride (NaH) is highly reactive and pyrophoric; it must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. The diazotization reaction to form the indazole ring can be exothermic and may involve the formation of potentially unstable diazonium salts, requiring careful temperature control. A thorough risk assessment should be conducted before performing the synthesis on a large scale.
Troubleshooting Guides
Issue 1: Poor N1/N2 Regioselectivity in the N-Methylation Step
Symptoms:
-
Analysis of the crude product (e.g., by HPLC or NMR) shows a significant amount of the undesired N2-methyl-1H-indazole-5-carbonitrile isomer.
-
Difficulty in purifying the desired N1 isomer to the required specification.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Base/Solvent Combination | The use of polar aprotic solvents like DMF with bases such as K₂CO₃ can lead to poor selectivity. Switch to sodium hydride (NaH) as the base in tetrahydrofuran (THF) to strongly favor N1-alkylation.[1][2] |
| Reaction Temperature Too High | High temperatures can sometimes favor the formation of the N2 isomer or lead to side reactions. Ensure the initial deprotonation with NaH is performed at a low temperature (e.g., 0°C) and that the subsequent addition of the methylating agent is also temperature-controlled. |
| Presence of Water | Water will quench the sodium hydride and can affect the outcome of the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Slow Isomer Interconversion | In some cases, the initially formed N2-isomer can thermally equilibrate to the more stable N1-isomer. However, relying on this for selectivity is not ideal for a controlled process. Optimizing for initial N1-selectivity is the preferred approach. |
Issue 2: Incomplete Reaction or Low Yield in the N-Methylation Step
Symptoms:
-
Significant amount of unreacted 1H-indazole-5-carbonitrile remains after the reaction.
-
The isolated yield of the desired product is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Deprotonation | The 1H-indazole-5-carbonitrile may not have been fully deprotonated before the addition of the methylating agent. Ensure at least 1.1 equivalents of sodium hydride are used and allow sufficient time for the deprotonation to complete (indicated by the cessation of hydrogen gas evolution). |
| Degradation of Reagents | The sodium hydride or the methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded. Use fresh, high-quality reagents. |
| Poor Mixing at Scale | In a large reactor, inefficient stirring can lead to localized areas of high concentration and poor reaction kinetics. Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. |
Issue 3: Challenges in Product Isolation and Purification
Symptoms:
-
Difficulty in crystallizing the final product.
-
Co-elution of impurities during column chromatography.
-
Product loss during workup.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Residual Impurities | The presence of the N2 isomer or other impurities can inhibit crystallization. If the N1/N2 ratio is low, repurification of the crude material by column chromatography may be necessary before attempting crystallization. |
| Inappropriate Crystallization Solvent | The chosen solvent system may not be optimal for crystallization. Screen a range of solvents and solvent mixtures to find a system that provides good solubility at elevated temperatures and low solubility at room temperature or below. |
| Emulsion Formation During Workup | Emulsions can form during the aqueous workup, especially at a larger scale, leading to product loss. The addition of a small amount of a different organic solvent or brine can help to break emulsions. |
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the N-methylation of an indazole derivative at both lab and larger scales. This data is based on a published procedure for a similar N-alkylation and serves as a representative example.
| Parameter | Laboratory Scale (15 mg) | Scale-Up (100 g) |
| Starting Indazole | 15 mg | 100 g |
| Base | K₂CO₃ (1.1 equiv.) | Not specified, but a thermodynamically controlled process was developed. |
| Solvent | DMF (300 µL) | Not specified for the final scaled-up process. |
| Temperature | 50 °C | Not specified for the final scaled-up process. |
| Reaction Time | 16 h | Not specified for the final scaled-up process. |
| Initial N1:N2 Ratio | 58:42 | Highly selective for N1, no N2 detected at completion. |
| Yield | Not applicable due to poor selectivity | High yield of the desired N1-alkylated product. |
| Reference | Based on initial screening conditions in a high-throughput experiment. | Based on the optimized, thermodynamically controlled process demonstrated on a 100 g scale. |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-5-carbonitrile (via Sandmeyer-type Reaction)
This protocol is a general procedure based on the Sandmeyer reaction, which can be adapted for the synthesis of 1H-indazole-5-carbonitrile from 4-amino-3-methylbenzonitrile.
Materials:
-
4-amino-3-methylbenzonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN) (if a cyanation step is needed, though the nitrile is already present in the starting material for this specific synthesis)
-
Appropriate solvent (e.g., water, acetic acid)
-
Reducing agent for cyclization (e.g., sodium sulfite)
Procedure:
-
Diazotization:
-
Dissolve or suspend 4-amino-3-methylbenzonitrile in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Cyclization:
-
The specific conditions for the cyclization to the indazole can vary. It may involve heating the diazonium salt solution or treatment with a reducing agent. For the formation of the indazole ring from an ortho-methyl aniline derivative, intramolecular cyclization is often induced by carefully controlling the reaction conditions.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 1H-indazole-5-carbonitrile by column chromatography or recrystallization.
-
Protocol 2: N1-Selective Methylation of 1H-Indazole-5-carbonitrile
This protocol is adapted from a highly N1-selective procedure for indazole alkylation.
Materials:
-
1H-indazole-5-carbonitrile
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation:
-
To a dry, nitrogen-flushed reactor, add 1H-indazole-5-carbonitrile (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
-
Deprotonation:
-
Cool the solution to 0°C using an ice-salt bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
-
Methylation:
-
Cool the reaction mixture back down to 0°C.
-
Slowly add the methylating agent (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Visualizations
Logical Workflow for Scale-Up Synthesis
References
Technical Support Center: Regioselectivity Issues in Indazole Alkylation
Welcome to the Technical Support Center for indazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in the N-alkylation of indazoles. Here you will find troubleshooting guides and frequently asked questions to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in indazole alkylation a significant challenge?
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Due to annular tautomerism, the proton on the pyrazole ring can reside on either nitrogen, leading to 1H- and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1] Direct alkylation of the indazole scaffold often results in a mixture of N1 and N2-substituted products, making regioselectivity a significant challenge.[1][2] The formation of these regioisomers can complicate purification processes and reduce the yield of the desired product, which is a critical issue in the synthesis of specific, biologically active molecules.[1][3][4][5]
Q2: What are the primary factors that control N1 vs. N2 regioselectivity during indazole alkylation?
The regiochemical outcome of indazole alkylation is influenced by a delicate interplay of several factors:
-
Base and Solvent System: The choice of base and solvent is one of the most critical factors.[1][2][6] For instance, the combination of a strong hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is well-known to strongly favor N1-alkylation.[1][2][6][7] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of isomers.[6]
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring play a crucial role.[1][2][6]
-
C3-Substituents: Bulky or coordinating groups at the C3 position, such as carboxymethyl, tert-butyl, or carboxamide groups, can significantly favor N1-alkylation, especially when using the NaH/THF system.[1][2][4][5][7] This is often attributed to steric hindrance around the N2 position and potential coordination of the substituent with the metal cation.[1][2]
-
C7-Substituents: Electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) at the C7 position can sterically hinder the N1 position and strongly direct alkylation towards the N2 position.[1][3][4][5][7]
-
-
Nature of the Electrophile: The alkylating agent itself can influence the regioselectivity.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1] Conditions that allow for equilibration can favor the formation of the N1-alkylated product.[3]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: To enhance the selectivity for the N1-isomer, you should aim for conditions that favor thermodynamic control.
-
Optimize Base and Solvent: The combination of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent has been demonstrated to be highly effective for achieving N1 selectivity with a variety of indazole substrates.[1][2][7] The sodium cation is believed to coordinate with the N2 nitrogen and a C3 substituent, sterically blocking the N2 position and directing the electrophile to N1.[2][6]
-
Consider Substituent Effects: If your indazole substrate allows, the presence of sterically bulky or coordinating groups at the C3 position can dramatically increase N1-selectivity.[1][2][4][5][7]
-
Allow for Thermodynamic Equilibration: In certain cases, particularly with α-halo carbonyl or β-halo ester electrophiles, allowing the reaction to equilibrate can favor the formation of the more stable N1-substituted product.[2][3]
Problem 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the formation of the N2-product, you should employ conditions that promote kinetic control or utilize directing groups.
-
Utilize Steric Hindrance at N1: If possible, choose an indazole substrate with an electron-withdrawing group, such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C7 position.[1][3][4][5][7] This will sterically hinder the N1 position and direct the alkylating agent to N2.
-
Employ Acidic Conditions: Alkylation under acidic conditions can promote N2-selectivity.[1] The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds or alkyl 2,2,2-trichloroacetimidates as alkylating agents has been shown to be a highly effective method for selective N2-alkylation.[1][8][9]
-
Mitsunobu Reaction: The Mitsunobu reaction can also be employed to favor the formation of the N2-isomer.[3]
Data Presentation: Regioselectivity in Indazole Alkylation
The following tables summarize quantitative data on the regioselectivity of indazole alkylation under various experimental conditions.
Table 1: Effect of Base and Solvent on Regioselectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 1H-Indazole | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | [10] |
| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | [4][5][7] |
| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | [4][5][7] |
| 3-COMe-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | [4][5][7] |
| 3-Carboxamide-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | [4][5][7] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | 44% (N1), 40% (N2) | [11] |
Table 2: Effect of Indazole Substituents on Regioselectivity (using NaH/THF)
| Indazole Substrate | Alkylating Agent | N1:N2 Ratio | Reference |
| 7-Nitro-1H-indazole | Alkyl bromide | 4:96 | [3][4][5][7] |
| 7-CO₂Me-1H-indazole | Alkyl bromide | 4:96 | [3][4][5][7] |
Table 3: Conditions for Selective N2-Alkylation
| Indazole Substrate | Alkylating Agent | Catalyst/Reagent | Solvent | N2/N1 Ratio | Reference |
| 1H-Indazoles | Diazo compounds | TfOH | DCE | up to 100/0 | [9][12] |
| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | - | High selectivity | [8] |
| 1H-Indazole | n-Pentanol | DIAD, PPh₃ (Mitsunobu) | THF | 2.5:1 | [3][7] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is adapted from studies demonstrating high N1-regioselectivity, particularly for indazoles with C3-substituents.[6][7]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1 eq) dropwise to the suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress using TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation using TfOH and a Diazo Compound
This protocol is effective for achieving high N2-selectivity.[12]
-
Preparation: In a sealed tube, dissolve the 1H-indazole (1.0 eq) and the diazo compound (1.5 eq) in 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.2 eq).
-
Reaction: Stir the mixture at 50 °C and monitor by TLC or LC-MS until the reaction is complete.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated product.
Visualizations
Caption: A troubleshooting workflow for addressing regioselectivity issues in indazole alkylation.
Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-Methyl and 2-Methyl Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, with its isomers often exhibiting distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of 1-methyl and 2-methyl indazole isomers, supported by experimental data. The subtle shift in the methyl group position from N1 to N2 on the indazole ring can significantly impact the molecule's interaction with biological targets, leading to variations in efficacy and selectivity.
Physicochemical Properties: A Tale of Two Isomers
The position of the methyl group influences the fundamental physicochemical properties of the indazole core, which in turn can affect their biological behavior. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] 2H-Indazole exhibits a larger dipole moment compared to its 1H counterpart.[1][2]
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Reference |
| Basicity (pKb) | 0.42 | 2.02 | [1] |
| Dipole Moment (D) | 1.50 | 3.4 | [1] |
Comparative Biological Activity
The differential biological activities of 1-methyl and 2-methyl indazole isomers are evident across various therapeutic areas, including oncology and neuroscience.
Anticancer Activity
While direct head-to-head comparisons of identically substituted 1-methyl and 2-methyl indazole isomers in anticancer assays are not extensively documented in a single study, a general trend observed is the frequent exploration of 1H-indazoles for their antitumor properties.[3][4][5] The following table summarizes the in vitro antiproliferative activity of various indazole derivatives, highlighting the potency of the indazole scaffold.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative 2f | A549 (Lung) | 0.23 | [6] |
| 4T1 (Breast) | 0.31 | [6] | |
| HepG2 (Liver) | 0.55 | [6] | |
| MCF-7 (Breast) | 1.15 | [6] | |
| HCT116 (Colon) | 0.48 | [6] | |
| Indazole Derivative 2a | MCF-7 (Breast) | 1.15 | [6] |
| HCT116 (Colon) | 4.89 | [6] | |
| Indazole Derivative 6o | K562 (Leukemia) | 5.15 | [3] |
Serotonin Receptor Agonism
A study on indazole analogs of 5-MeO-DMT provides a clear distinction between the 1-methyl and 2-methyl isomers in their interaction with serotonin receptors. This highlights the critical role of the methyl group's position in receptor binding and activation.
| Compound | 5-HT2A Agonist Potency (EC50) | Reference |
| 1-Methyl-indazole analog (19b) | Equipotent to 1H-indazole analog | [7] |
| 2-Methyl-indazole analog (19c) | Inactive up to 10 µM | [7] |
This data strongly indicates that the spatial arrangement of the methyl group on the indazole scaffold is crucial for activity at the 5-HT2A receptor.[7]
Signaling Pathways
Indazole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Many indazole-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[8][9] By blocking the ATP binding site of VEGFR-2, these inhibitors can halt the downstream signaling cascade that promotes cell proliferation and survival.[10]
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[11][12] Aberrant activation of this pathway is a hallmark of many cancers. Some indazole derivatives have been shown to inhibit components of this pathway, such as PI3K or Akt, leading to the suppression of tumor growth.[13]
Experimental Protocols
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (1-methyl and 2-methyl indazole isomers) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of pharmacological agents.[17][18][19][20][21]
Principle: Subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compounds (1-methyl and 2-methyl indazole isomers), a positive control (e.g., indomethacin), and a vehicle control to different groups of animals via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
Conclusion
The seemingly minor structural variation between 1-methyl and 2-methyl indazole isomers can lead to profound differences in their biological activities. As demonstrated by the serotonin receptor binding data, the N1 versus N2 methylation can be a critical determinant of target engagement. While the anticancer data is more general, the prevalence of 1H-indazole scaffolds in oncology research suggests a potential advantage for this isomer in this therapeutic area. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and rational design of novel indazole-based therapeutics, where the strategic placement of a methyl group can be a key to unlocking desired pharmacological properties. Researchers and drug development professionals should consider these isomeric differences to guide the synthesis and evaluation of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Comparative Guide to the Synthesis of 1-Methyl-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of synthesis methods for 1-Methyl-1H-indazole-5-carbonitrile, a key intermediate in pharmaceutical research. Below, we compare two primary synthetic strategies: the direct N-methylation of a precursor and a de novo synthesis involving cyclization. This objective analysis is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Methodologies
Two principal routes for the synthesis of this compound have been evaluated:
-
Method A: N-Methylation of 1H-indazole-5-carbonitrile. This is a direct approach that involves the synthesis of the indazole core followed by the introduction of the methyl group at the N1 position.
-
Method B: Cyclization of a Substituted Aryl Precursor. This method involves constructing the indazole ring from a benzene derivative that already contains the required methyl and cyano groups. A plausible, though not explicitly detailed in literature for this specific product, route involves the diazotization and cyclization of 4-amino-3-methylbenzonitrile.
The following table summarizes the key performance indicators for each method based on available data for analogous reactions.
| Parameter | Method A: N-Methylation of 1H-indazole-5-carbonitrile | Method B: Cyclization of 4-amino-3-methylbenzonitrile |
| Starting Materials | 1H-indazole-5-carbonitrile, Methylating agent (e.g., Methyl Iodide) | 4-amino-3-methylbenzonitrile |
| Key Reagents | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Sodium Nitrite, Acid (e.g., HCl) |
| Reaction Steps | 2 (Precursor synthesis + Methylation) | 1 |
| Reported Yield | Yields for N-alkylation of indazoles are generally high, often exceeding 90% for the desired N1-isomer under optimized conditions.[1] | Yields for indazole synthesis via diazotization of anilines can be variable. |
| Purity | High purity achievable with chromatographic separation of N1 and N2 isomers. | Purity can be affected by side reactions during diazotization. |
| Scalability | Generally scalable, with established protocols for N-alkylation reactions. | Diazotization reactions can pose safety challenges on a large scale due to the potentially unstable nature of diazonium salts. |
| Regioselectivity | A key challenge is controlling N1 versus N2 methylation. The choice of base and solvent is crucial for directing the reaction to the desired N1 position.[1] | This method would theoretically yield the N1-methylated product directly. |
Experimental Protocols
Method A: N-Methylation of 1H-indazole-5-carbonitrile
This two-step method first involves the synthesis of the precursor, 1H-indazole-5-carbonitrile, followed by its N-methylation.
Step 1: Synthesis of 1H-indazole-5-carbonitrile (Hypothetical protocol based on analogous syntheses)
-
Reaction: 4-Fluoro-3-methylbenzonitrile is reacted with hydrazine hydrate in a suitable solvent.
-
Procedure:
-
To a solution of 4-fluoro-3-methylbenzonitrile (1 eq) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is added hydrazine hydrate (3-5 eq).
-
The reaction mixture is heated to a high temperature (e.g., 150-180 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and can be further purified by recrystallization or column chromatography.
-
Step 2: N-Methylation of 1H-indazole-5-carbonitrile
-
Reaction: 1H-indazole-5-carbonitrile is deprotonated with a base, followed by reaction with a methylating agent.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, a solution of 1H-indazole-5-carbonitrile (1 eq) in anhydrous DMF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is cooled back to 0 °C, and methyl iodide (1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the N1 and N2 isomers and afford pure this compound.
-
Method B: Cyclization of 4-amino-3-methylbenzonitrile (Hypothetical protocol)
-
Reaction: 4-amino-3-methylbenzonitrile undergoes diazotization followed by intramolecular cyclization.
-
Procedure:
-
4-amino-3-methylbenzonitrile (1 eq) is dissolved in a mixture of glacial acetic acid and propionic acid.
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at low temperature for 1-2 hours.
-
The reaction is then carefully warmed to room temperature and may require gentle heating to facilitate cyclization.
-
The mixture is poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for Method A: N-Methylation.
Caption: Workflow for Method B: De Novo Cyclization.
Conclusion
Based on the available literature for analogous transformations, Method A, the N-methylation of 1H-indazole-5-carbonitrile, appears to be the more established and potentially higher-yielding approach. While it involves an additional step for the synthesis of the precursor, the N-alkylation of indazoles is a well-documented reaction class, offering a degree of predictability and control, especially concerning regioselectivity through the careful selection of reagents and conditions.
Method B, the de novo cyclization, offers a more direct route but may present challenges in terms of reaction control and scalability. The use of diazotization requires careful handling, and the optimization of this one-pot process for the specific target molecule would likely require significant empirical investigation.
For researchers requiring a reliable and scalable synthesis of this compound, focusing on the optimization of the N-methylation of the readily accessible 1H-indazole-5-carbonitrile precursor is the recommended strategy. Further experimental validation is necessary to provide a definitive quantitative comparison between these methods for this specific target molecule.
References
Navigating Quality Control for 1-Methyl-1H-indazole-5-carbonitrile: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity, identity, and stability of pharmaceutical intermediates like 1-Methyl-1H-indazole-5-carbonitrile is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quality control of this compound, offering insights into their principles, performance, and applications. Detailed experimental protocols and supporting data, based on established analytical practices for similar heterocyclic compounds, are presented to aid in the selection and implementation of robust quality control strategies.
The choice of an analytical method is critical and depends on the specific quality attribute being assessed, such as purity, identification of impurities, or quantification of the active substance. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and commonly employed techniques for these purposes.
Comparative Analysis of Key Analytical Methods
A summary of the primary analytical techniques for the quality control of this compound is presented below, highlighting their respective strengths and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. |
| Primary Use | Purity assessment, quantification, and impurity profiling.[1][2][3] | Analysis of volatile impurities, residual solvents, and thermally stable related substances.[3][4] | Absolute and relative quantification, purity determination, and structural elucidation without the need for a specific reference standard of the analyte.[5][6] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). Filtration may be required. | Dissolution in a volatile solvent. Derivatization may be necessary for non-volatile compounds. | Dissolution in a deuterated solvent with an internal standard of known purity and concentration.[5][7] |
| Throughput | High, with modern UPLC systems offering very fast analysis times.[1] | Moderate to high, depending on the complexity of the sample and the required separation. | Lower, as longer acquisition times are often needed for accurate quantification.[6] |
| Separation of Isomers | Excellent capability to separate positional isomers with appropriate method development.[8] | Good for volatile isomers. Separation of non-volatile isomers may be challenging.[9] | Can distinguish and quantify isomers if their NMR signals are resolved.[5] |
| Strengths | High resolution, quantitative accuracy, robust, and widely applicable.[1][2] | High sensitivity for volatile compounds, excellent for residual solvent analysis.[4] | Highly specific, provides structural information, primary ratio method, can be non-destructive.[5][6] |
| Limitations | Requires a reference standard for identification and quantification. Limited peak identification without a mass spectrometer.[1] | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These are based on established methods for similar indazole and imidazole derivatives and should be validated for their intended use.[10][11][12][13]
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
This method is suitable for determining the purity of this compound and quantifying it in the presence of its impurities.
-
Instrumentation: A High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be: 0-1 min 95% A, 1-10 min ramp to 5% A, 10-12 min hold at 5% A, 12.1-15 min return to 95% A for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Analysis
This method is ideal for identifying and quantifying volatile organic impurities, residual solvents, and potentially for the separation of thermally stable isomers.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 40:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) for Purity Determination
qNMR provides a direct measurement of the purity of this compound against a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d6 or CDCl3.
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into an NMR tube. Dissolve the solids in a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard (%) Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
Forced Degradation Studies: Unveiling Stability
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.[14][15][16][17][18]
Protocol for Forced Degradation:
A solution of this compound (e.g., 1 mg/mL) should be subjected to the following stress conditions. The extent of degradation should be targeted to be in the range of 5-20%.[15][18]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid sample is exposed to 105 °C for 48 hours.
-
Photolytic Degradation: The solution is exposed to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
After exposure, the stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizing Analytical Workflows
To better illustrate the relationships and processes involved in quality control, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Typical workflow for impurity profiling using LC-MS.
Conclusion
The quality control of this compound requires a multi-faceted analytical approach. HPLC stands out as a versatile and robust technique for routine purity and assay testing. GC-MS is invaluable for the analysis of volatile impurities and residual solvents. Quantitative NMR offers a powerful primary method for purity assessment without the need for a specific reference standard. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of accuracy and precision. A combination of these orthogonal techniques, coupled with thorough method validation and forced degradation studies, will ensure the comprehensive quality control of this compound, thereby supporting the development of safe and effective pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. soeagra.com [soeagra.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. dcvmn.org [dcvmn.org]
- 12. sciforschenonline.org [sciforschenonline.org]
- 13. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. ijrpp.com [ijrpp.com]
A Comparative Guide to Methylation Agents for Indazole Synthesis
For researchers, scientists, and drug development professionals, the strategic methylation of the indazole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. The regioselectivity of this reaction—whether the methyl group attaches to the N1 or N2 position of the indazole ring—can significantly influence the pharmacological profile of the resulting compound. This guide provides an objective comparison of various methylation agents, supported by experimental data, to aid in the selection of the most appropriate method for achieving the desired N1 or N2 methylated indazole derivative.
The choice of methylating agent, in conjunction with the base and solvent system, dictates the outcome of the reaction, which can be under either thermodynamic or kinetic control. Generally, the 1H-indazole tautomer is more stable, making the N1-methylated product the thermodynamically favored isomer.[1][2][3] Conversely, the N2 position is often more kinetically accessible, leading to the N2-methylated product under kinetically controlled conditions.[4]
Comparative Performance of Methylation Agents
The following table summarizes the performance of common methylation agents for the methylation of a model substrate, 6-nitro-1H-indazole, highlighting the impact of reaction conditions on yield and regioselectivity.
| Methylating Agent | Base / Additive | Solvent | Temperature | N1-isomer Yield | N2-isomer Yield | Other Products | Reference |
| Methyl Iodide | - | Sealed Tube | 100 °C | - | Regioselective | - | [4] |
| Methyl Iodide | - | - | - | 10% | 50% | 17% (dimethylated) | [4] |
| Dimethyl Sulfate | KOH | - | 45 °C | 42% | 44% | - | [4] |
| Diazomethane | BF₃·Et₂O | - | 70 °C | 75% | - | - | [4] |
| Methyl toluene-p-sulfonate | - | - | - | - | 50% | 25% (starting material) | [4] |
| Dimethyl Carbonate | DABCO | DMF | Reflux | - | Good Yield | - | [1] |
| Sodium Hydride & Methyl Iodide/Dimethyl Sulfate | NaH | THF | 0 °C to RT | Favored | - | - | [1][2] |
| Methyl 2,2,2-trichloroacetimidate | CF₃SO₃H | EtOAc | - | - | 80% | - | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the general methylation reaction of indazole and a typical experimental workflow.
Caption: General reaction scheme for the methylation of indazole, yielding N1 and N2 isomers.
Caption: A generalized experimental workflow for a typical indazole methylation reaction.
Detailed Experimental Protocols
Below are detailed protocols for achieving selective N1 and N2 methylation of an indazole substrate.
Protocol 1: Selective N1-Methylation (Thermodynamic Control)
This protocol is adapted for the synthesis of the thermodynamically stable N1-isomer, often employing a strong base in an aprotic solvent.[1][2]
Materials:
-
Indazole substrate (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Methyl iodide or Dimethyl sulfate (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the indazole substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-methylated indazole.
Protocol 2: Selective N2-Methylation (Kinetic Control)
This protocol is designed to favor the formation of the kinetically preferred N2-isomer.[1] The synthesis of 2,3-dimethyl-6-nitro-2H-indazole, a key intermediate for the anticancer drug Pazopanib, utilizes such conditions.[1]
Materials:
-
3-methyl-6-nitro-1H-indazole (1.0 equiv, 56 mmol)
-
Triethylenediamine (DABCO) (1.0 equiv, 56 mmol)
-
Dimethyl carbonate (DMC) (1.2 equiv, 67 mmol)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.
-
Heat the reaction system to reflux temperature and continue stirring for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add 120 mL of water and stir for 15 minutes to precipitate the product.
-
Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.
Conclusion
The regioselective methylation of indazoles is a nuanced process where the choice of reagents and reaction conditions is paramount. For the preferential synthesis of N1-methylated indazoles, thermodynamically controlled conditions, such as the use of sodium hydride in THF, are highly effective.[1][2] Conversely, to obtain the N2-methylated isomers, kinetically controlled pathways are exploited, with reagents like dimethyl carbonate in the presence of a non-nucleophilic base proving successful.[1] Researchers should carefully consider the desired regioisomer and consult the provided data and protocols to select the optimal synthetic strategy for their specific indazole substrate.
References
Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-indazole-5-carbonitrile Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of 1-Methyl-1H-indazole Analogs
The following table summarizes the anticancer activity of a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs. These compounds were evaluated for their ability to inhibit the growth of a panel of cancer cell lines. The data is presented as the percentage growth inhibition (PGI) at a 10⁻⁵ M concentration against the SNB-75 CNS cancer cell line, which was found to be particularly sensitive to this class of compounds.
Table 1: Anticancer Activity of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs against SNB-75 Cancer Cell Line [4]
| Compound ID | R (Substitution on N-aryl ring) | Growth Percentage (GP) | Percentage Growth Inhibition (PGI) |
| 3a | 4-F | 73.15 | 26.85 |
| 3b | 4-Cl | 73.21 | 26.79 |
| 3c | 4-Br | 73.81 | 26.19 |
| 3d | 4-CH₃ | 72.82 | 27.18 |
| 3e | 4-OCH₃ | 58.75 | 41.25 |
| 3f | 3-F | 72.76 | 27.24 |
| 3g | 3-Cl | 73.12 | 26.88 |
| 3h | 3-Br | 72.89 | 27.11 |
| 3i | 3-CH₃ | 61.06 | 38.94 |
| 3j | 3-OCH₃ | 73.18 | 26.82 |
SAR Summary:
From the data presented, the following preliminary structure-activity relationships can be observed for this series of 1-methyl-1H-indazole analogs:
-
Influence of Substituent Position: Substituents at the 4-position of the N-aryl ring appear to have a more pronounced effect on activity compared to those at the 3-position.
-
Effect of Electron-Donating Groups: The presence of an electron-donating methoxy group (-OCH₃) at the 4-position (compound 3e ) resulted in the highest percentage growth inhibition (41.25%). A methyl group at the 3-position (compound 3i ) also showed significant activity.
-
Halogen Substitution: Halogen substituents (F, Cl, Br) at both the 3- and 4-positions resulted in comparable and moderate activity.
While this data is for isonicotinamide analogs, it suggests that for 1-methyl-1H-indazole-5-carbonitrile analogs, exploration of various substituents on an appended aryl ring could be a fruitful strategy for optimizing kinase inhibitory activity. The electronic nature and position of these substituents are likely to be key determinants of potency.
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of indazole-based kinase inhibitors are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a common method for quantifying the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO in assay buffer).
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway often targeted by indazole-based kinase inhibitors and a general workflow for the discovery and evaluation of such compounds.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of indazole analogs.
Caption: General workflow for the discovery and development of novel kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of 1-Methyl-1H-imidazole Based Inhibitors Targeting Janus Kinase 2 (JAK2)
For Researchers, Scientists, and Drug Development Professionals
The following sections present quantitative data on the inhibitory potency of these compounds, a detailed experimental protocol for determining in vitro kinase activity, and visualizations of the targeted signaling pathway and experimental workflow.
Data Presentation: Comparative Inhibitory Potency (IC50)
The in vitro potency of selected 1-methyl-1H-imidazole derivatives against JAK2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower IC50 values indicate higher potency.
| Compound | JAK2 IC50 (µM) |
| 13a | 0.003 |
| 13d | 0.033 |
| 13h | 0.012 |
| 26 | 0.12 |
| Data extracted from Su et al. (2014) as cited in BenchChem Application Notes.[1] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for the kinase inhibitors is a crucial step in their evaluation.[2] A common method employed is an in vitro kinase activity assay, often utilizing luminescence or fluorescence-based detection.[2]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]
Materials:
-
Kinase of interest (e.g., JAK2)
-
Kinase substrate peptide
-
ATP
-
Test inhibitors (e.g., 1-methyl-1H-imidazole derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test inhibitor in 100% DMSO.
-
Create a serial dilution of each inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.
-
Prepare a "no inhibitor" control with DMSO only.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General workflow for IC50 determination using a luminescence-based assay.
References
Benchmarking 1-Methyl-1H-indazole-5-carbonitrile: A Comparative Guide for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3][4] Its inherent ability to interact with the ATP-binding site of kinases makes it a valuable starting point for the design of novel therapeutics.[5] 1-Methyl-1H-indazole-5-carbonitrile represents a novel chemical entity within this class. To ascertain its therapeutic potential, a rigorous and objective comparison against established kinase inhibitors is paramount.
This guide provides a comprehensive framework for benchmarking this compound against a panel of known kinase inhibitors. Due to the absence of publicly available kinase inhibition data for this compound, this document serves as a detailed template. Researchers can adapt this framework by substituting the provided placeholder data with their own experimental results to effectively evaluate their compound's performance.
For the purpose of this illustrative guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a well-established target for indazole-containing drugs such as Axitinib and Pazopanib.[2]
Comparative Analysis: In Vitro Kinase Inhibition
A fundamental measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value is indicative of higher potency. The following table provides a template for comparing the in vitro inhibitory activity of this compound against known VEGFR2 inhibitors.
Table 1: Comparative In Vitro Kinase Inhibition Profiles (IC50, nM)
| Compound | VEGFR2 | PDGFRβ | c-Kit |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Axitinib | 0.2 | 1.6 | 1.7 |
| Pazopanib | 30 | 84 | 74 |
| Sunitinib | 9 | 2 | 4 |
| Sorafenib | 90 | 58 | 68 |
Note: IC50 values for known inhibitors are representative and may vary depending on assay conditions.
Experimental Protocols
Accurate and reproducible data are contingent upon well-defined experimental methodologies. The following section details a standard protocol for determining the in vitro IC50 of a test compound against VEGFR2.
In Vitro VEGFR2 Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of VEGFR2 kinase activity in a biochemical assay.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), γ-32P-ATP or ADP-Glo™ Kinase Assay (Promega)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and known inhibitor stock solutions (in 100% DMSO)
-
96-well assay plates
-
Phosphocellulose paper or other appropriate capture medium (for radiometric assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and the benchmark inhibitors in 100% DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
-
Assay Plate Setup: Add the diluted compounds or vehicle control (DMSO) to the wells of the 96-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the VEGFR2 enzyme and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP (and γ-32P-ATP for radiometric assays) to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated γ-32P-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent. Add the Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence using a plate reader. A lower luminescence signal corresponds to higher kinase activity (less inhibition).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, created using the DOT language, illustrate a general workflow for kinase inhibitor benchmarking and a simplified VEGFR2 signaling pathway.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Methyl-1H-indazole-5-carbonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 1-Methyl-1H-indazole-5-carbonitrile, a compound requiring careful management due to its potential hazards.
Hazard Identification and Safety Precautions
This compound is classified as harmful and an irritant.[1] Adherence to strict safety protocols is mandatory when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P260: Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink, or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation.[2][3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the spilled material and absorbent into a designated, sealable, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1]
Step-by-Step Disposal Guide:
-
Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Requirements: The waste container must be:
-
Compatible with the chemical.
-
Securely sealed to prevent leaks or spills.
-
Clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental services company.[4][5] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a structurally related compound.
| Property | This compound | 1-Methyl-1H-indazole-3-carboxylic acid |
| Molecular Formula | C₉H₇N₃ | C₉H₈N₂O₂ |
| Molecular Weight | 157.18 g/mol | 176.17 g/mol [3] |
| Purity | 98% | Not specified |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Methyl-1H-indazole-5-carbonitrile
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indazole-5-carbonitrile. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
-
IUPAC Name: 1-methylindazole-5-carbonitrile
-
CAS Number: 189107-45-7
-
Molecular Formula: C₉H₇N₃
-
Molecular Weight: 157.176
Hazard Identification: This substance is classified as harmful and an irritant.[1]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
| Signal Word: Warning | |
| Pictogram: GHS07 (Harmful/Irritant) |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.[1][2][3]
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Wear protective gloves. Nitrile gloves are a suitable option for protection against a wide range of chemicals.[5][6][7][8] Dispose of contaminated gloves after use.[9] |
| Skin and Body Protection | Wear protective clothing to prevent skin contact.[10] Take off contaminated clothing and wash it before reuse.[11] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1][9] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle in a well-ventilated place.[11]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][11]
-
Storage: Keep the container tightly closed. Store in a cool, dry, and dark place, preferably under an inert gas.[11]
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use appropriate personal protective equipment. Sweep up the solid material and place it into a suitable, labeled container for disposal.[4]
-
Clean: Clean the affected area thoroughly.
-
Report: Report the spill according to your institution's protocols.
Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations.[9] Do not mix with other waste.[9] Ensure that the waste containers are properly labeled.
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 189107-45-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. fishersci.com [fishersci.com]
- 5. gpisupply.com [gpisupply.com]
- 6. armbrustusa.com [armbrustusa.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
